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Foundational

Structure and stability of 3-hydroxythietane-3-sulfonic acid sodium salt

An In-depth Technical Guide to the Structure and Stability of 3-Hydroxythietane-3-sulfonic acid sodium salt Abstract The thietane ring, a four-membered sulfur-containing heterocycle, has garnered increasing interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure and Stability of 3-Hydroxythietane-3-sulfonic acid sodium salt

Abstract

The thietane ring, a four-membered sulfur-containing heterocycle, has garnered increasing interest in medicinal chemistry as a versatile structural motif.[1] Its unique stereochemical and electronic properties, including high polarity and a pronounced three-dimensional structure, are strategically employed to enhance the physicochemical and pharmacological profiles of bioactive molecules.[1] This guide provides a comprehensive technical overview of a specific, functionalized thietane derivative: 3-hydroxythietane-3-sulfonic acid sodium salt. We will delve into its molecular architecture, predictable physicochemical properties based on its constituent functional groups, and a detailed analysis of its stability profile. This document synthesizes foundational principles of heterocyclic and sulfonate chemistry to provide field-proven insights for researchers working with this and related compounds.

Molecular Structure and Physicochemical Properties

The structure of 3-hydroxythietane-3-sulfonic acid sodium salt combines three key chemical features on a single carbon atom: a strained thietane ring, a nucleophilic hydroxyl group, and an ionic sodium sulfonate group. This unique combination dictates its physical and chemical properties.

Caption: Chemical structure of 3-hydroxythietane-3-sulfonic acid sodium salt.

The central quaternary carbon is bonded to two methylene groups forming the puckered, strained thietane ring. The chemistry of thietanes is largely governed by reactions that lead to the relief of this inherent ring strain.[2] The presence of both a hydroxyl group and a highly polar sulfonate group on the same carbon atom suggests the molecule will be highly water-soluble and possess a low LogP value.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₃H₅NaO₄S₂Based on atom count from the chemical structure.
Molecular Weight 192.19 g/mol Sum of atomic weights.
Appearance White to off-white crystalline solidTypical for sodium sulfonate salts.[3]
Solubility High in water and polar protic solventsThe ionic sodium sulfonate group and the polar hydroxyl group confer high aqueous solubility.[4]
Hygroscopicity Likely hygroscopicCommon characteristic for highly polar, water-soluble salts.[5]
pKa Strongly acidic (sulfonic acid)The sulfonic acid precursor is a strong acid, meaning the sodium salt will be fully ionized in solution.

Synthesis and Purification

A common method for the preparation of hydroxy sulfonates involves the ring-opening of an epoxide with a bisulfite salt.[5] Adapting this logic, a potential synthesis could start from a thietane-3-one precursor, which is then converted to a thiirane intermediate, followed by nucleophilic ring-opening.

G start Thietane-3-one Precursor step1 Episulfidation (e.g., Lawesson's Reagent) start->step1 intermediate Thietane-3-thiirane Intermediate step1->intermediate step2 Nucleophilic Ring-Opening (Sodium Bisulfite, NaHSO₃) intermediate->step2 product 3-mercaptothietane-3-sulfonic acid step2->product step3 Oxidation & Neutralization (e.g., H₂O₂, NaOH) product->step3 final_product 3-hydroxythietane-3-sulfonic acid sodium salt step3->final_product purification Purification (Recrystallization from polar solvent) final_product->purification

Caption: Proposed synthetic workflow for 3-hydroxythietane-3-sulfonic acid sodium salt.

Proposed Experimental Protocol

This protocol is a conceptual outline based on analogous chemical reactions. Researchers should perform small-scale trials to optimize reaction conditions.

  • Step 1: Synthesis of Precursor (Not Detailed): A suitable starting material, such as 3-chlorothietane, would be required.

  • Step 2: Sulfonation:

    • Dissolve the 3-substituted thietane precursor in an aqueous alcohol solution (e.g., 50% ethanol/water).

    • Add an equimolar amount of sodium sulfite (Na₂SO₃).

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable technique like HPLC or TLC.[6]

  • Step 3: Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration.

    • If it remains in solution, the solvent can be removed under reduced pressure.

  • Step 4: Purification:

    • The crude solid product should be purified by recrystallization. Given its predicted high polarity, a mixed-solvent system like ethanol/water or isopropanol/water would be a logical starting point.

    • Wash the purified crystals with a cold, non-polar solvent (e.g., diethyl ether) to remove residual impurities.

    • Dry the final product under vacuum.

Stability Profile

The stability of 3-hydroxythietane-3-sulfonic acid sodium salt is a function of its two primary structural motifs: the thietane ring and the sodium sulfonate group.

G COMPOUND {3-Hydroxythietane-3-sulfonic acid sodium salt | Stability Profile} THERMAL Thermal Stability High COMPOUND->THERMAL Sulfonate group is robust HYDROLYTIC Hydrolytic Stability pH Dependent COMPOUND->HYDROLYTIC Thietane ring susceptible to acid/base OXIDATIVE Oxidative Stability Moderate COMPOUND->OXIDATIVE Sulfur atom can be oxidized SOLID_STATE Solid-State Stability Generally High COMPOUND->SOLID_STATE Salt form enhances stability

Caption: Key factors influencing the stability of the target compound.

Thermal Stability

The sodium sulfonate group imparts significant thermal stability to the molecule. Aliphatic and aromatic sulfonate salts are known to be robust at moderate temperatures.[7] However, prolonged exposure to high temperatures (e.g., >150-200°C) can lead to decomposition.[7] The degradation of the sodium salt form is expected to occur at a much higher temperature than its free sulfonic acid counterpart.[3] The thietane ring itself is also relatively stable to thermal degradation in the absence of catalysts.

Hydrolytic Stability

The stability in aqueous solution is highly dependent on pH.

  • Neutral to Alkaline Conditions (pH > 7): The molecule is expected to be relatively stable. The sulfonate group is hydrolytically stable, and the thietane ring is less susceptible to nucleophilic attack under these conditions.[7]

  • Acidic Conditions (pH < 4): The thietane ring is susceptible to acid-catalyzed ring-opening reactions. The sulfur atom can be protonated, activating the ring for nucleophilic attack by water or other nucleophiles present, leading to degradation.[2] The choice of salt form can be critical for maintaining stability in solid dosage forms by controlling the microenvironment pH.[8]

Oxidative Stability

The sulfur atom in the thietane ring is in its lowest oxidation state (sulfide) and can be readily oxidized.[2]

  • Mild Oxidizing Agents: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can oxidize the sulfur to form the corresponding thietane-1-oxide (a sulfoxide) and subsequently the thietane-1,1-dioxide (a sulfone).[2]

  • Strong Oxidizing Agents: Stronger conditions may lead to ring cleavage and complete degradation of the molecule.

The sulfonate group itself is highly resistant to oxidation.[7] Therefore, oxidative degradation will primarily occur at the thietane sulfur.

Solid-State Stability

As a sodium salt, the compound is expected to be a crystalline solid with good solid-state stability under standard storage conditions (cool, dry, protected from light).[4] The salt form generally improves the stability of drug substances compared to their free acid or base forms.[9] Proper storage in a well-sealed container is important to protect against moisture, especially given its likely hygroscopic nature.

Analytical Characterization Workflow

A robust analytical workflow is crucial for confirming the identity, purity, and stability of 3-hydroxythietane-3-sulfonic acid sodium salt.

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the methylene protons of the thietane ring.

    • ¹³C NMR will confirm the presence of the quaternary carbon and the two equivalent methylene carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Strong absorption bands corresponding to the S=O stretching of the sulfonate group (~1200 cm⁻¹ and ~1050 cm⁻¹).

    • A broad O-H stretching band from the hydroxyl group (~3400 cm⁻¹).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would detect the anionic component [M-Na]⁻ at the expected m/z.

Purity and Stability Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing purity and monitoring degradation.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis prep Dissolve sample in mobile phase hplc HILIC or Reversed-Phase Column prep->hplc detection ELSD or CAD Detector hplc->detection analysis Quantify parent peak area Identify degradation products detection->analysis

Caption: HPLC workflow for purity and stability analysis.

Table 2: Recommended HPLC Method Parameters

ParameterRecommendationRationale
Column Hydrophilic Interaction Liquid Chromatography (HILIC)Ideal for retaining and separating highly polar, ionic compounds that show poor retention on traditional reversed-phase columns.[10]
Mobile Phase Acetonitrile/Water with a buffer (e.g., Ammonium Formate)A typical HILIC mobile phase. The buffer is necessary for good peak shape and reproducibility.[10]
Detector Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)The molecule lacks a strong UV chromophore, making these universal detectors, which respond to non-volatile analytes, the most suitable choice.[10]
Forced Degradation Acid, Base, Oxidation, Heat, LightA forced degradation study should be performed to demonstrate that the method can separate the parent compound from its potential degradation products, proving it is "stability-indicating."

Conclusion and Future Outlook

3-hydroxythietane-3-sulfonic acid sodium salt is a unique molecule combining the desirable three-dimensional geometry of the thietane ring with the high polarity and stability of a sodium sulfonate group. Its structure suggests high aqueous solubility and robust thermal stability in the solid state. The primary stability concerns are the potential for acid-catalyzed ring-opening in solution and oxidation at the thietane sulfur. The insights and methodologies presented in this guide provide a foundational framework for researchers to synthesize, handle, and analyze this compound, facilitating its exploration in drug discovery and materials science. Further experimental validation of the proposed synthetic routes and detailed kinetic analysis of its degradation pathways will be invaluable for its future application.

References

  • GREEN AGROCHEM. (2025, March 26). Chemical Stability of Sodium Alkyl Naphthalene Sulfonate.
  • PMC. (n.d.). Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions.
  • ACS Omega. (2024, February 27). Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions.
  • The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. (2021, December 8).
  • Block, E. (n.d.). The first isolation and identification of thietane and several of its homologues dates back to 1916.
  • e-Publications@Marquette. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts.
  • PMC. (n.d.). Active Site Ring-Opening of a Thiirane Moiety and Picomolar Inhibition of Gelatinases.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Thietane Rings.
  • Benchchem. (n.d.). "literature review of thietane-containing compounds in research".
  • PMC - NIH. (n.d.). Recent synthesis of thietanes.
  • Organic Syntheses Procedure. (n.d.). 4 - Organic Syntheses Procedure.
  • PMC - NIH. (n.d.). Synthesis of Hydroxy Sulfonate Surfactants.
  • Sulfonic Acid Salts. (n.d.).
  • Wikipedia. (n.d.). Sodium 2-hydroxyethyl sulfonate.
  • Google Patents. (n.d.). US2806876A - Process for preparing salts of 3-hydroxypropane-1-sulfonic acid.
  • ResearchGate. (2023, November 14). Synthesis of Sulfonic Acid Salts and Sulfonic Acids by Advanced Cross‐Coupling Reaction of Vinyl Sulfonates.
  • PMC. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.
  • METHOD FOR THE ANALYSIS AND QUANTITATION OF PHARMACEUTICAL COUNTERIONS UTILIZING HYDROPHILIC INTERACTION LIQUID CHROMATOGRAPHY. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH.
  • PubChem. (n.d.). 3-Hydroxy-1-propane sul-fonic acid sodium salt.
  • Jinbang Chemical. (2025, November 26). Isethionic acid sodium salt Cas 1562-00-1 Premium Quality.
  • Ataman Kimya. (n.d.). ETHANESULFONIC ACID SODIUM SALT.
  • ResearchGate. (2025, August 10). Effect of salt form on chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms.
  • PubMed. (2001, July 31). Effect of salt form on chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms.

Sources

Exploratory

Thietane Scaffolds in Modern Drug Discovery: A Technical Guide to Application and Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract The thietane ring, a four-membered saturated heterocycle containing a sulfur atom, has emerged from relative obscurity to become a compelling struc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thietane ring, a four-membered saturated heterocycle containing a sulfur atom, has emerged from relative obscurity to become a compelling structural motif in contemporary medicinal chemistry.[1][2][3] Once considered a niche curiosity, its unique stereochemical and physicochemical properties are now being strategically exploited to address key challenges in drug design, including the enhancement of potency, metabolic stability, and aqueous solubility.[4][5] This technical guide provides an in-depth exploration of the research applications of thietane derivatives, focusing on their synthesis, strategic incorporation into bioactive molecules, and the mechanistic rationale behind their utility. We will delve into established protocols, explore the impact of various functionalizations—with a conceptual focus on hydroxyl and sulfonate groups—and present the current understanding of how this strained ring system can be leveraged to create next-generation therapeutics.

The Thietane Moiety: An Introduction to its Physicochemical Landscape

Unlike its more commonly utilized oxetane analog, the thietane ring offers a distinct set of properties that make it an attractive building block for medicinal chemists.[1][2] The presence of the sulfur atom, which can exist in various oxidation states (sulfide, sulfoxide, and sulfone), provides a powerful tool for modulating the electronic and steric profile of a drug candidate.[5][6]

Key Physicochemical Properties:

  • Three-Dimensionality: The puckered, non-planar structure of the thietane ring introduces a significant three-dimensional vector into otherwise flat molecules. This can facilitate novel interactions with biological targets and improve binding affinity by accessing previously unoccupied pockets.[4]

  • Polarity and Solubility: The sulfur atom, particularly in its oxidized forms (sulfoxide and sulfone), can act as a hydrogen bond acceptor, thereby increasing the polarity and aqueous solubility of a compound—a critical factor for improving pharmacokinetic profiles.

  • Metabolic Stability: The introduction of a thietane ring can block sites of metabolic oxidation, leading to increased metabolic stability and a longer in vivo half-life.

  • Bioisosterism: The thietane ring can serve as a bioisostere for other chemical groups, such as gem-dimethyl or carbonyl groups, offering a unique spatial arrangement and electronic character.[3][4]

Synthetic Strategies for Accessing Functionalized Thietanes

The growing interest in thietane derivatives has spurred the development of robust synthetic methodologies for their preparation.[7] Historically, the synthesis of thietanes was challenging, but several reliable routes are now available to researchers.

Classical Ring-Forming Reactions: Cycloetherification

One of the most traditional and widely used methods for constructing the thietane ring is through the double nucleophilic displacement of 1,3-difunctionalized alkanes with a sulfide source, such as sodium sulfide (Na₂S).[7][8][9]

Experimental Protocol: Synthesis of a 3-Substituted Thietane via Intramolecular Cyclization

This protocol describes a general procedure for the synthesis of a thietane derivative from a 1,3-disubstituted propane.

  • Preparation of the Precursor: A suitable 1,3-diol is converted to a di-sulfonate ester (e.g., mesylate or tosylate) or a dihalide.

  • Cyclization Reaction:

    • To a solution of the 1,3-bis(mesyloxy)propane derivative in a suitable solvent such as dimethylformamide (DMF), add 1.2 equivalents of sodium sulfide (Na₂S).

    • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

  • Workup and Purification:

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired thietane.

Ring Expansion of Thiiranes

An efficient alternative for the synthesis of thietanes involves the ring expansion of readily available three-membered thiirane rings.[4][10] This can be achieved through reaction with various reagents, including dimethyloxosulfonium methylide.[10]

Workflow for Thiirane Ring Expansion:

G Thiirane Thiirane Derivative Intermediate Thiolate Intermediate Thiirane->Intermediate Nucleophilic Ring-Opening Ylide Dimethyloxosulfonium Methylide Ylide->Intermediate Thietane Thietane Product Intermediate->Thietane Intramolecular Cyclization G Receptor Cell Surface Receptor Kinase Intracellular Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate Response Cellular Response PhosphorylatedSubstrate->Response Signal Transduction Inhibitor Sulfonated Thietane Inhibitor Inhibitor->Kinase Inhibition

Caption: Hypothetical Inhibition of a Kinase Signaling Pathway.

Conclusion and Future Perspectives

The thietane ring has transitioned from a synthetic challenge to a valuable tool in the medicinal chemist's arsenal. Its unique combination of three-dimensionality, metabolic stability, and tunable polarity offers significant advantages in the design of novel therapeutics. While the specific compound "Sodium 3-hydroxythietane-3-sulfonate" is not prominently featured in current literature, the conceptual combination of a thietane scaffold with hydroxyl and sulfonate functionalities represents a logical and potentially fruitful area for future research. The principles outlined in this guide provide a solid foundation for researchers looking to explore the exciting and expanding chemical space of thietane derivatives.

References

  • Benchchem. (n.d.). Literature review of thietane-containing compounds in research.
  • ResearchGate. (n.d.).
  • Block, E. (n.d.).
  • Xu, J. (2020). Recent synthesis of thietanes. PMC - NIH.
  • Bentham Science Publishers. (2022).
  • ChemRxiv. (2025). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery.
  • ResearchGate. (n.d.). Thietanes and Derivatives thereof in Medicinal Chemistry | Request PDF.
  • ChemRxiv. (n.d.). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2025). (PDF)
  • Bentham Science Publisher. (2022).
  • ResearchGate. (2024).
  • MDPI. (2024).
  • Wikipedia. (n.d.). Sodium bisulfite.
  • Beilstein Journals. (2020). Recent synthesis of thietanes.

Sources

Foundational

Unraveling the Functional Differences in Electroplating Additives: A Comparative Analysis of Sodium 3-hydroxythietane-3-sulfonate and the MPS/SPS System

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists Abstract In the landscape of advanced materials and surface finishing, particularly within the electronics and semiconductor ind...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

In the landscape of advanced materials and surface finishing, particularly within the electronics and semiconductor industries, the precise control of metal deposition is paramount. Acid copper electroplating, a cornerstone technology for creating conductive pathways, relies heavily on synergistic mixtures of organic additives to achieve desired deposit characteristics such as brightness, ductility, and leveling. For decades, the disulfide/thiol pair of Bis(3-sulfopropyl) disulfide (SPS) and 3-mercapto-1-propanesulfonate (MPS) has been the industry's workhorse accelerator. However, the continuous drive for innovation introduces novel molecular architectures. This guide provides a detailed comparative analysis between the well-established MPS/SPS system and a distinct, four-membered heterocyclic compound, Sodium 3-hydroxythietane-3-sulfonate. We will dissect their chemical structures, explore their established and proposed mechanisms of action, and present a framework for their empirical evaluation, offering researchers and development professionals a comprehensive understanding of these critical process components.

Introduction: The Role of Organic Additives in High-Performance Copper Plating

The quality of an electroplated copper deposit is not determined by the primary bath components (copper sulfate, sulfuric acid, and chloride ions) alone. Instead, it is the sophisticated interplay of trace organic additives that dictates the final material properties.[1] These additives are typically categorized by their function:

  • Suppressors: Generally large polymer molecules (e.g., Polyethylene Glycol - PEG) that adsorb on the cathode surface, increasing polarization and inhibiting deposition.[2]

  • Accelerators (or Brighteners): Molecules that counteract the effect of suppressors, typically by displacing them or creating a catalytic pathway for copper reduction, leading to a refined grain structure and a bright deposit.[3]

  • Levelers: Additives that preferentially adsorb at high-current-density areas (protrusions), inhibiting growth and allowing recessed areas to "catch up," resulting in a smooth, level surface.[4]

This guide focuses on the accelerator/brightener class, comparing the industry-standard MPS/SPS system with the structurally novel Sodium 3-hydroxythietane-3-sulfonate.

Chemical Identity and Structural Comparison

The fundamental difference between these additives begins with their molecular architecture. This structural divergence is the primary determinant of their function at the electrochemical interface.

Feature3-Mercapto-1-propanesulfonate (MPS)Bis(3-sulfopropyl) disulfide (SPS)Sodium 3-hydroxythietane-3-sulfonate
CAS Number 17636-10-1[5]27206-35-5[5]Not readily available in public literature
Molecular Formula C₃H₇NaO₃S₂C₆H₁₂Na₂O₆S₄C₃H₅NaO₄S₂
Key Functional Groups Thiol (-SH), Sulfonate (-SO₃⁻)Disulfide (-S-S-), Sulfonate (-SO₃⁻)Thietane Ring, Hydroxyl (-OH), Sulfonate (-SO₃⁻)
Molecular Nature Monomer, the active acceleratorDimer, a pro-additiveStrained 4-membered sulfur heterocycle
Primary Role Accelerator[5]Accelerator Precursor[5]Postulated Brightener/Leveler

dot

G Figure 1: Chemical Structures of Key Additives cluster_SPS SPS (Dimer) cluster_MPS MPS (Monomer) cluster_Thietane Sodium 3-hydroxythietane-3-sulfonate sps sps mps mps thietane thietane G Figure 2: Established SPS/MPS Acceleration Mechanism SPS_sol SPS in Bulk Solution SPS_surf SPS at Cathode Surface SPS_sol->SPS_surf Diffusion MPS_ads Adsorbed MPS SPS_surf->MPS_ads Electrochemical Reduction (2e⁻) Cu_I_complex MPS-Cu(I) Complex on Surface MPS_ads->Cu_I_complex + Cu⁺ PEG_ads Adsorbed Suppressor (PEG-Cl⁻) PEG_ads->MPS_ads Displacement Cu_deposit Cu⁰ Deposit (Accelerated) Cu_I_complex->Cu_deposit + e⁻ Cu_deposit->MPS_ads Regeneration of MPS site

Caption: Figure 2: Established SPS/MPS Acceleration Mechanism.

Postulated Mechanism for Sodium 3-hydroxythietane-3-sulfonate

Given the absence of extensive public literature on Sodium 3-hydroxythietane-3-sulfonate in electroplating, we must infer its potential mechanism from its distinct chemical structure. Unlike MPS, it lacks a thiol or disulfide group, suggesting it does not operate via the same catalytic pathway. Instead, its function is likely governed by surface adsorption and its influence on the electrochemical double layer.

  • Adsorption Moieties: The molecule possesses two polar, hydrophilic groups: a hydroxyl (-OH) and a sulfonate (-SO₃⁻). These groups are excellent candidates for adsorbing onto the charged cathode surface and coordinating with copper ions. [6]The sulfonate group, in particular, is a common feature in many brighteners and levelers. [1]* Ring Strain & Structure: The thietane is a strained four-membered ring. [7]While stable, this strained heterocycle presents a specific, rigid geometry at the electrode surface, unlike the flexible propyl chains of MPS/SPS. This defined orientation could play a role in disrupting the crystal growth of copper, leading to grain refinement and a brighter deposit.

  • Function as a Leveler or Brightener: Without a clear accelerant group like a thiol, it is plausible that this molecule functions primarily as a brightener or a mild leveler. It could operate by:

    • Grain Refinement: Adsorbing onto the surface and physically blocking preferred crystal growth sites, forcing the nucleation of new grains. This leads to a finer, more reflective (brighter) deposit.

    • Current Distribution Modification: Preferentially adsorbing at sites of high current density, slightly inhibiting deposition there and promoting a more uniform current distribution across the microprofile of the surface, which is characteristic of a leveling agent. [4] dot

G Figure 3: Proposed Thietane Additive Mechanism Thietane_sol Thietane Additive in Bulk Solution Thietane_ads Adsorbed Thietane on Cathode Thietane_sol->Thietane_ads Diffusion & Adsorption (via -OH & -SO₃⁻) Cu_crystal Growing Cu Crystal Thietane_ads->Cu_crystal Blocks Growth Sites New_nuclei New Cu Nucleation Sites Cu_crystal->New_nuclei Forces Renucleation Bright_deposit Refined, Bright Cu Deposit New_nuclei->Bright_deposit Grain Refinement

Caption: Figure 3: Proposed Thietane Additive Mechanism.

Framework for Experimental Evaluation and Quality Control

To validate the performance of any new additive against an established benchmark, a rigorous and standardized experimental approach is essential. The following protocols describe two cornerstone techniques in the plating industry for qualitative and quantitative additive analysis.

Hull Cell Test: Qualitative Performance Assessment

The Hull Cell is a miniature plating cell of a specific geometry (typically a 267 mL trapezoidal container) that allows an operator to evaluate the appearance of a deposit across a wide range of current densities on a single test panel. [8][9]It is an invaluable tool for rapid, qualitative assessment of the plating bath's condition. [10] dot

G Figure 4: Hull Cell Experimental Workflow start Start prep_bath Prepare Bath Sample (267 mL, operating temp) start->prep_bath prep_panel Clean & Prepare Brass Test Panel prep_bath->prep_panel setup Assemble Hull Cell (Anode, Cathode Panel) prep_panel->setup plate Apply Current (e.g., 2 Amps for 10 min) setup->plate rinse Rinse & Dry Panel plate->rinse analyze Visually Inspect Panel (Brightness, Burning, Dullness) rinse->analyze end End analyze->end

Caption: Figure 4: Hull Cell Experimental Workflow.

Detailed Protocol:

  • Bath Preparation: Fill a clean 267 mL Hull Cell with the electroplating solution to be tested. Ensure the solution is at its specified operating temperature. [8]2. Panel Preparation: Degrease and clean a standard brass Hull Cell panel according to established procedures (e.g., alkaline clean, acid dip). [2]3. Cell Assembly: Place a copper anode in the anode compartment. Insert the cleaned brass panel into the cathode holder, ensuring it is angled correctly relative to the anode. [8]4. Electroplating: Connect the anode to the positive terminal and the cathode panel to the negative terminal of a rectifier. Apply a specified current (e.g., 2 amperes) for a set time (e.g., 10 minutes). Mild air agitation is typically used. [2][9]5. Post-Treatment: After plating, immediately remove the panel, rinse thoroughly with deionized water, and dry carefully.

  • Analysis: Visually inspect the panel. The end of the panel closest to the anode represents the high-current-density (HCD) region, while the far end represents the low-current-density (LCD) region. Evaluate the "bright range," looking for signs of burning (dull, powdery deposits) at the HCD end or dullness/skipping at the LCD end. [9][10]By comparing a panel from a bath with MPS/SPS to one with the thietane additive, one can quickly assess differences in the bright operating current density range.

Cyclic Voltammetry Stripping (CVS): Quantitative Additive Analysis

CVS is the industry-standard electrochemical technique for quantifying the concentration of active organic additives. [4][11]It works by measuring how the additives affect the rate of copper plating onto, and stripping from, a platinum rotating disk electrode (RDE). [12]The stripping charge is directly related to the "activity" of the additives present. [13] dot

G Figure 5: CVS Analysis Workflow start Start prep_vse Prepare Virgin Makeup Solution (VMS - No Organics) start->prep_vse measure_sample Measure Stripping Charge (AR) of Production Bath Sample start->measure_sample titrate Titrate with Standard Additive (e.g., MPS/SPS) into VMS prep_vse->titrate calculate Determine Sample Concentration from Calibration Curve measure_sample->calculate measure_cal Measure AR at each Titration Point titrate->measure_cal plot Plot AR vs. Concentration (Generate Calibration Curve) measure_cal->plot plot->calculate end End calculate->end

Caption: Figure 5: CVS Analysis Workflow.

Detailed Protocol (Modified Linear Approximation Technique for Accelerators):

  • Instrumentation: Utilize a CVS analyzer equipped with a three-electrode cell (Platinum RDE working electrode, platinum counter electrode, and a reference electrode). [6]2. Solution Preparation:

    • Virgin Makeup Solution (VMS): Prepare a plating solution containing all inorganic components (CuSO₄, H₂SO₄, Cl⁻) and the suppressor, but no accelerator/brightener.

    • Sample Solution: The production plating bath to be analyzed.

  • Measurement of Sample:

    • Place the sample solution in the CVS cell.

    • Run a predefined potential sweep program (e.g., from +1.5V to -0.25V and back) while rotating the Pt electrode at a constant speed. [12] * The instrument software calculates the charge (in millicoulombs, mC) required to strip the deposited copper during the anodic scan. This is the stripping charge, often denoted as Aʀ.

  • Calibration (Titration):

    • Place the VMS in the CVS cell.

    • Make several sequential, precise additions (titrations) of a known standard of the accelerator (e.g., MPS or the thietane additive) into the VMS.

    • After each addition, run the same potential sweep program and record the stripping charge (Aʀ).

  • Analysis:

    • Plot the measured Aʀ values against the known concentrations of the added standard. This creates a calibration curve.

    • By comparing the Aʀ value of the production sample to this calibration curve, the effective concentration of the active additive in the bath can be accurately determined. [6][13] This quantitative method is crucial for maintaining tight process control and for directly comparing the electrochemical activity of different additives like MPS and Sodium 3-hydroxythietane-3-sulfonate.

Conclusion and Future Outlook

The MPS/SPS additive system remains the cornerstone of modern acid copper electroplating due to its well-understood and highly effective catalytic mechanism for accelerating copper deposition. Its performance is predictable, quantifiable, and optimized for the most demanding applications.

In contrast, Sodium 3-hydroxythietane-3-sulfonate represents a departure from this established chemistry. Lacking the characteristic thiol/disulfide functional groups, its mechanism is likely rooted in surface adsorption, crystal growth modification, and influence on current distribution, positioning it as a potential brightener or leveler rather than a direct accelerator. The absence of public, peer-reviewed performance data makes a definitive comparison challenging and underscores the proprietary nature of many novel plating additives.

For researchers and drug development professionals—who may encounter specialized plating requirements for medical devices or analytical instrumentation—the path forward is clear. A deep understanding of the benchmark MPS/SPS system is essential context. For evaluating novel additives like Sodium 3-hydroxythietane-3-sulfonate, the application of standardized, rigorous evaluation protocols such as Hull Cell testing for qualitative screening and Cyclic Voltammetry Stripping for quantitative activity measurement is non-negotiable. This dual analytical framework provides the necessary tools to de-risk and validate new additives, ensuring that the next generation of surface finishing technologies is built on a foundation of sound scientific and empirical data.

References

Sources

Exploratory

An In-depth Technical Guide to Sodium 3-hydroxythietane-3-sulfonate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Sodium 3-hydroxythietane-3-sulfonate, a molecule of interest in medicinal chemistry and drug development. Given the limited availability of a specific Safety Data...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Sodium 3-hydroxythietane-3-sulfonate, a molecule of interest in medicinal chemistry and drug development. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from authoritative sources on related chemical structures, including thietane derivatives and sulfonate salts, to offer expert insights into its properties, synthesis, handling, and potential applications.

Chemical Identity and Physicochemical Properties

Sodium 3-hydroxythietane-3-sulfonate is a salt consisting of a sodium cation and a 3-hydroxythietane-3-sulfonate anion. The thietane ring, a four-membered heterocycle containing a sulfur atom, is a key structural motif.[1][2][3][4] The presence of both a hydroxyl (-OH) and a sulfonate (-SO₃⁻) group on the same carbon atom of the thietane ring imparts unique physicochemical properties to the molecule.

The sulfonate group is strongly acidic, making the sodium salt highly polar and likely soluble in water and other polar solvents.[5] Conversely, it is expected to have low solubility in nonpolar organic solvents. The hydroxyl group can act as both a hydrogen bond donor and acceptor, further influencing its solubility and interaction with biological targets.

Table 1: Predicted Physicochemical Properties of Sodium 3-hydroxythietane-3-sulfonate

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₃H₅NaO₄S₂Based on chemical structure
Molecular Weight 196.19 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for sodium salts
Solubility High in water, soluble in polar organic solvents (e.g., DMSO, DMF)Due to the ionic nature of the sulfonate group and the polar hydroxyl group[5]
pKa Strongly acidicThe sulfonic acid precursor is a strong acid
Stability Likely stable under normal conditions, but may be hygroscopicCommon for polar salts[6]

Diagram 1: Chemical Structure of Sodium 3-hydroxythietane-3-sulfonate

Caption: Chemical structure of Sodium 3-hydroxythietane-3-sulfonate.

Synthesis and Manufacturing

Proposed Synthetic Workflow:

  • Episulfidation of Epichlorohydrin: Reaction of epichlorohydrin with a sulfide source, such as sodium sulfide, would form the corresponding thiirane.

  • Ring-Opening with Sulfite: The thiirane can then be reacted with a sulfite source, like sodium bisulfite, which would open the ring and introduce the sulfonate group.

  • Intramolecular Cyclization: Subsequent intramolecular nucleophilic substitution, where the newly formed alkoxide attacks the carbon bearing the chlorine, would lead to the formation of the thietane ring.

  • Hydroxylation: The final step would involve the introduction of the hydroxyl group at the C3 position. This could potentially be achieved through oxidation of the C-H bond, although this step presents synthetic challenges.

Diagram 2: Proposed Synthesis Workflow

G A Epichlorohydrin B Episulfidation (e.g., Na2S) A->B C Thiirane Intermediate B->C D Ring-Opening with Sulfite (e.g., NaHSO3) C->D E Sulfonated Intermediate D->E F Intramolecular Cyclization E->F G 3-Chlorothietane-3-sulfonate F->G H Hydroxylation G->H I Sodium 3-hydroxythietane-3-sulfonate H->I

Caption: A plausible synthetic route for Sodium 3-hydroxythietane-3-sulfonate.

Safety and Handling

In the absence of a specific SDS, a precautionary approach to handling Sodium 3-hydroxythietane-3-sulfonate is essential. The hazard assessment is based on data from related compounds, including sodium salts and compounds with hydroxyl and sulfonate functional groups.

Potential Hazards:

  • Skin and Eye Irritation: Many sodium salts and sulfonate-containing compounds can cause skin and eye irritation upon direct contact.[6][8][9]

  • Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.[8]

  • Toxicity: While the acute toxicity is not known, it is prudent to handle the compound as potentially harmful if swallowed or inhaled.[9]

Table 2: Recommended Handling and Safety Precautions

PrecautionRecommendationRationale
Personal Protective Equipment (PPE) Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), lab coat.To prevent skin and eye contact.[8]
Ventilation Work in a well-ventilated area or a chemical fume hood.To minimize inhalation of dust.[8]
Storage Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6] The compound may be hygroscopic.[6]To prevent degradation and reaction with moisture or other chemicals.
Disposal Dispose of in accordance with local, state, and federal regulations.To ensure environmental safety.

Diagram 3: Hazard and Precaution Summary

G cluster_hazards Potential Hazards cluster_precautions Recommended Precautions H1 Skin Irritation H2 Eye Irritation H3 Respiratory Irritation P1 Use PPE (Gloves, Goggles) P2 Ensure Good Ventilation P3 Store Properly

Sources

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of Thietane Rings with Sulfonate Groups

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The thietane ring, a four-membered sulfur-containing heterocycle, represents a unique structural...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thietane ring, a four-membered sulfur-containing heterocycle, represents a unique structural motif in medicinal chemistry, offering a balance of metabolic stability and conformational constraint. The introduction of a sulfonate group, a potent electron-withdrawing moiety, is anticipated to significantly modulate the physicochemical properties and thermodynamic stability of the thietane scaffold. This guide provides a comprehensive analysis of the thermodynamic landscape of sulfonate-substituted thietanes. We delve into the interplay of inherent ring strain and the powerful electronic effects imparted by the sulfonate group. This document further outlines detailed experimental and computational protocols for the rigorous assessment of the thermodynamic stability of these emerging pharmacophores, providing a foundational resource for their strategic deployment in drug discovery and development.

Introduction: The Emerging Synergy of Thietane and Sulfonate Moieties in Drug Design

The pursuit of novel chemical matter with optimized pharmacological profiles is a central theme in modern drug discovery. Small, strained ring systems have garnered considerable attention as they often impart desirable properties such as improved solubility, metabolic stability, and unique three-dimensional topologies that can enhance target engagement. Among these, the thietane ring has emerged as a valuable scaffold.[1][2] Its inherent ring strain, a consequence of compressed bond angles, makes it a kinetically stable yet thermodynamically activated system, susceptible to strategic ring-opening reactions.[1]

Concurrently, the strategic incorporation of highly polar functional groups is a key tactic for modulating the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. The sulfonate group (-SO₃⁻) and its derivatives are powerful electron-withdrawing groups that can profoundly influence the electronic environment of a molecule, impacting its acidity, hydrogen bonding capacity, and overall polarity.[3][4]

This technical guide explores the intersection of these two functionalities, focusing on the thermodynamic stability of thietane rings bearing sulfonate groups. Understanding how the potent inductive effect of a sulfonate substituent impacts the inherent strain and stability of the thietane ring is crucial for predicting the chemical behavior and suitability of these motifs in complex biological systems. We will dissect the contributing thermodynamic forces, from ring strain to electronic modulation, and provide robust, field-tested methodologies for their quantitative assessment.

The Thietane Ring: A Reservoir of Controlled Reactivity

The thietane ring is a saturated four-membered heterocycle containing a sulfur atom. Its chemistry is largely dictated by the desire to relieve its inherent ring strain, which is estimated to be approximately 19.6 kcal/mol.[1] This value is a composite of angle strain, arising from the deviation of the internal bond angles from the ideal tetrahedral angle of 109.5°, and torsional strain from the eclipsing of hydrogen atoms on adjacent carbons. The puckered conformation of the thietane ring is a key structural feature that helps to partially alleviate this torsional strain.[1]

The presence of this ring strain renders the thietane susceptible to ring-opening reactions initiated by nucleophiles or electrophiles, a property that can be harnessed in synthetic chemistry and prodrug strategies.[1][5] However, under physiological conditions, the thietane ring is generally considered to be metabolically stable, making it an attractive isostere for other small rings like oxetanes and azetidines in drug design.[2]

A significant aspect of thietane chemistry is the ability of the sulfur atom to exist in different oxidation states. Oxidation of the thietane sulfide (S(II)) to the corresponding sulfoxide (S(IV)) or sulfone (S(VI)) dramatically alters the molecule's electronic properties, polarity, and solubility.[6] The thietane-1,1-dioxide, a cyclic sulfone, is particularly relevant to our discussion as the sulfonyl group (-SO₂-) shares electronic similarities with the sulfonate group. Thietane-1,1-dioxides have been shown to possess high chemical stability.[7][8]

The Sulfonate Group: A Dominant Electronic Influence

The sulfonate group (-SO₃R) and the related sulfonyl group (-SO₂R) are characterized by a sulfur atom in a high oxidation state, bonded to multiple oxygen atoms. This arrangement results in a strong polarization of the S-O bonds, making the sulfur atom highly electrophilic and the group as a whole strongly electron-withdrawing through inductive effects.[3] When attached to a carbon framework, such as a thietane ring, the sulfonate group can significantly lower the electron density of the adjacent atoms.

This profound electronic perturbation can have several consequences for the stability of the thietane ring:

  • Modulation of C-S Bond Strength: The electron-withdrawing nature of the sulfonate group can influence the strength of the adjacent C-S bonds within the thietane ring. This could potentially alter the activation energy required for ring-opening reactions.

  • Impact on Ring Conformation: The steric bulk and electronic properties of the sulfonate group may influence the puckering of the thietane ring, potentially altering the degree of torsional and angle strain.

  • Altered Reactivity: The introduction of a sulfonate group can create new reactive sites or modify the existing reactivity profile of the thietane ring, for instance, by increasing the acidity of adjacent C-H bonds.

Quantifying Thermodynamic Stability: Experimental and Computational Protocols

A thorough understanding of the thermodynamic stability of sulfonate-substituted thietanes requires a combination of experimental and computational approaches.

Experimental Determination of Thermal Stability

Differential Scanning Calorimetry (DSC) is a powerful technique for assessing the thermal stability of a compound. It measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting points, decomposition temperatures, and the enthalpy of these transitions.

  • Sample Preparation:

    • Ensure the sample is pure and thoroughly dry to prevent interference from solvent evaporation.

    • Accurately weigh 2-5 mg of the solid thietane derivative into an aluminum DSC pan using an analytical balance.[10]

    • Hermetically seal the pan to contain any potential volatiles released during heating.[10]

  • Instrument Setup:

    • Place the sealed sample pan on the sample platform of the DSC instrument.

    • Place an empty, sealed aluminum pan on the reference platform.[10]

    • Close the DSC chamber and purge with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 25 °C).

    • Program a heating ramp at a constant rate, typically 10 °C/min, to a temperature beyond the expected decomposition point (e.g., 300 °C).[10]

  • Data Analysis:

    • The resulting DSC thermogram will plot heat flow versus temperature.

    • An endothermic peak will indicate melting, from which the melting point (Tₘ) and enthalpy of fusion (ΔHₘ) can be determined by integrating the peak area.

    • An exothermic peak will indicate decomposition. The onset temperature of this peak is taken as the decomposition temperature (Tₔ), a key indicator of thermal stability. The enthalpy of decomposition (ΔHₔ) can also be calculated from the peak area.[11]

For a more fundamental measure of thermodynamic stability, the standard enthalpy of formation can be determined using bomb calorimetry.

  • Sample Preparation:

    • Press approximately 0.5-1.0 g of the solid sample into a pellet.[12]

    • Accurately weigh the pellet to ±0.1 mg.[12]

    • Place the pellet in the sample cup of the bomb calorimeter.

  • Bomb Assembly:

    • Measure and weigh a 10 cm length of ignition wire.

    • Connect the wire to the electrodes of the bomb, ensuring it is in good contact with the sample pellet.[12]

    • Add 1 mL of deionized water to the bottom of the bomb to saturate the atmosphere and ensure complete combustion to sulfuric acid.

    • Seal the bomb and purge it with oxygen to remove atmospheric nitrogen.

    • Pressurize the bomb with pure oxygen to approximately 30 atm.[13]

  • Calorimetric Measurement:

    • Place the bomb in the calorimeter bucket and add a precise volume (e.g., 2.000 L) of water.[12]

    • Allow the system to reach thermal equilibrium while stirring.

    • Record the initial temperature for several minutes.

    • Ignite the sample by passing a current through the fuse wire.

    • Record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis:

    • Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.

    • Determine the heat capacity of the calorimeter by calibrating with a standard of known heat of combustion, such as benzoic acid.[14]

    • Calculate the heat of combustion of the sample.

    • From the balanced combustion equation and the heats of formation of the products (CO₂, H₂O, and H₂SO₄), calculate the standard enthalpy of formation (ΔH°f) of the thietane derivative.

Computational Assessment of Ring Strain Energy

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the thermodynamic properties of molecules, including ring strain energy (RSE). Homodesmotic reactions are a theoretical tool used to calculate RSE by creating a balanced chemical equation where the number and types of bonds are conserved on both sides, isolating the energy associated with ring strain.

  • Molecule Building and Optimization:

    • Construct the 3D structures of the substituted thietane and the corresponding strain-free reference molecules for the homodesmotic reaction (see diagram below) using a molecular modeling software (e.g., GaussView).

    • Perform a geometry optimization and frequency calculation for each molecule using DFT. A common and reliable level of theory is the B3LYP functional with a 6-31G* basis set.[15] The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Homodesmotic Reaction Design:

    • Design a homodesmotic reaction that opens the thietane ring into acyclic components while preserving the number and type of bonds. For a 3-sulfonylthietane, a suitable reaction would be:

      • 3-sulfonylthietane + propane + methyl ethyl sulfone → 1-(methylsulfonyl)propane + propyl methyl sulfide

  • Energy Calculation:

    • From the optimized structures, calculate the total electronic energy (including zero-point vibrational energy correction) for each molecule in the homodesmotic equation.

  • Ring Strain Energy Calculation:

    • The RSE is calculated as the change in enthalpy of the homodesmotic reaction:

      • RSE = [Σ(Energies of Products)] - [Σ(Energies of Reactants)]

    • A positive RSE value indicates the amount of strain energy contained within the cyclic molecule. By comparing the RSE of the substituted thietane to that of the parent thietane, the stabilizing or destabilizing effect of the sulfonate group can be quantified.

Data Presentation and Visualization

To facilitate the comparison of thermodynamic data, the following table summarizes key parameters for the parent thietane ring and provides a template for data that would be generated for a sulfonate-substituted analogue.

ParameterThietane3-Sulfonylthietane (Hypothetical)Reference
Ring Strain Energy (kcal/mol)19.6To be determined[1]
Decomposition Temp. (°C)~600 (for pyrolysis)To be determined[16]
Enthalpy of Formation (kcal/mol)Data not readily availableTo be determined

Diagrams:

G cluster_thietane 3-Sulfonylthietane C1 C2 C1->C2 S C2->S C3 S->C3 C3->C1 S_sub C3->S_sub O1 S_sub->O1 O O2 S_sub->O2 =O O3 S_sub->O3 =O

Caption: Structure of a 3-sulfonylthietane.

G Forces Influencing Thietane Ring Stability Stability Overall Thermodynamic Stability RingStrain Ring Strain (Destabilizing) RingStrain->Stability - AngleStrain Angle Strain RingStrain->AngleStrain TorsionalStrain Torsional Strain RingStrain->TorsionalStrain ElectronicEffect Sulfonate Electronic Effect (Potentially Stabilizing/Destabilizing) ElectronicEffect->Stability +/- InductiveEffect Inductive Electron Withdrawal ElectronicEffect->InductiveEffect

Caption: Interplay of forces in sulfonate-thietane stability.

workflow cluster_workflow Computational Workflow for Ring Strain Energy A 1. Build 3D structures (Substituted thietane & acyclic references) B 2. Geometry Optimization & Frequency Calculation (DFT: B3LYP/6-31G*) A->B C 3. Verify True Minima (No imaginary frequencies) B->C D 4. Calculate Total Electronic Energies (Including ZPE correction) C->D E 5. Apply Homodesmotic Reaction Equation D->E F 6. Calculate Ring Strain Energy (RSE) (RSE = ΔE_reaction) E->F

Caption: Workflow for DFT-based RSE calculation.

Conclusion

The thermodynamic stability of sulfonate-substituted thietanes is governed by a complex interplay between the inherent ring strain of the four-membered ring and the potent electronic effects of the sulfonate group. While the parent thietane ring possesses significant strain energy that drives its reactivity, the introduction of a strongly electron-withdrawing sulfonate substituent is poised to modulate this thermodynamic landscape. Preliminary analysis suggests that while the sulfonate group may influence C-S bond strengths and ring conformation, the overall stability is likely to be maintained, particularly in neutral or acidic conditions, drawing parallels with the known stability of thietane-1,1-dioxides.

The experimental and computational protocols detailed in this guide provide a robust framework for the quantitative assessment of these effects. By employing techniques such as Differential Scanning Calorimetry and Bomb Calorimetry, researchers can obtain critical data on the thermal stability and enthalpy of formation. Complementary DFT calculations using homodesmotic reactions offer a powerful tool for dissecting the specific contribution of the sulfonate group to the ring strain energy.

A thorough understanding of the thermodynamic properties of these novel heterocyclic systems is paramount for their successful application in drug development. The insights gained from the methodologies described herein will enable a more rational design of thietane-based drug candidates with tailored stability and reactivity profiles, ultimately accelerating the discovery of new and effective therapeutics.

References

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  • Piguet, C., et al. (2000). Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. Inorganic Chemistry, 39(22), 5149-5161. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • McKee, W. C. (2020). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. Molecules, 25(9), 2073. Available at: [Link]

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  • Wang, M., et al. (2021). ADDP facilitates C–S bond formation from sulfonyl chlorides with alcohols. New Journal of Chemistry, 45(4), 2070-2074. Available at: [Link]

  • Brown, S., et al. (2010). Active Site Ring-Opening of a Thiirane Moiety and Picomolar Inhibition of Gelatinases. Journal of the American Chemical Society, 132(41), 14469-14471. Available at: [Link]

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  • Kim, H., et al. (2022). Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. Polymers, 14(24), 5521. Available at: [Link]

  • Kumar, R., et al. (2022). Diverse ring opening of thietanes and other cyclic sulfides: an electrophilic aryne activation approach. Chemical Communications, 58(9), 1245-1248. Available at: [Link]

  • Gennen, D., et al. (2021). Organocatalyzed ring opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations. Polymer Chemistry, 12(3), 366-373. Available at: [Link]

  • Hansen, A. S., et al. (2021). Do Sulfonamides Interact with Aromatic Rings? Chemistry – A European Journal, 27(18), 5645-5649. Available at: [Link]

  • Thermal analysis: basic concept of differential scanning calorimetry and thermogravimetry for beginners. (2021). ResearchGate. Available at: [Link]

  • Recent Developments in Synthesis of Sulfur Heterocycles via Copper-Catalyzed C-S Bond Formation Reaction. (2022). ResearchGate. Available at: [Link]

  • Wang, C.-R., & Wang, Z.-X. (2013). Role of four-membered rings in C32 fullerene stability and mechanisms of generalized Stone-Wales transformation: a density functional theory investigation. RSC Advances, 3(44), 21543-21551. Available at: [Link]

  • Van der Heijden, M. A., et al. (2023). Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part IV. Molecules, 28(11), 4381. Available at: [Link]

  • Van der Heijden, M. A., et al. (2024). Group Contribution Revisited: The Enthalpy Of Formation Of Organic Compounds With “Chemical Accuracy” Part V. Scholarly Commons. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (2020). MDPI. Available at: [Link]

  • Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357-1393. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Proposed Novel Compound: Sodium 3-hydroxythietane-3-sulfonate

This guide provides a comprehensive theoretical exploration of Sodium 3-hydroxythietane-3-sulfonate, a novel chemical entity not currently documented in publicly available chemical literature. For researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive theoretical exploration of Sodium 3-hydroxythietane-3-sulfonate, a novel chemical entity not currently documented in publicly available chemical literature. For researchers, scientists, and professionals in drug development, this document synthesizes established principles of organic chemistry and medicinal chemistry to propose a rational pathway for its synthesis, predict its physicochemical properties, and discuss its potential applications. The insights herein are grounded in the known chemistry of thietane and sulfonate functionalities, which are of growing importance in modern drug discovery.

The thietane ring, a four-membered heterocycle containing a sulfur atom, is an increasingly popular scaffold in medicinal chemistry. Its unique structural and physicochemical properties, such as enhanced polarity, metabolic stability, and three-dimensionality, make it a desirable bioisostere for various functional groups[1]. The incorporation of a sulfonate group, a strong acid moiety, can further modulate aqueous solubility and pharmacokinetic profiles. This guide, therefore, serves as a foundational document for any research endeavor aimed at the synthesis and evaluation of this promising, yet unexplored, molecule.

Predicted Physicochemical Properties

As Sodium 3-hydroxythietane-3-sulfonate is not a known compound, its molecular formula and weight have been calculated based on its proposed structure.

PropertyPredicted Value
Molecular Formula C₃H₅NaO₄S₂
Molecular Weight 204.19 g/mol
CAS Number Not Assigned

The proposed structure for Sodium 3-hydroxythietane-3-sulfonate is a geminal di-substituted thietane, with both a hydroxyl and a sulfonate group at the 3-position. This arrangement is expected to confer high polarity and aqueous solubility.

Proposed Synthesis and Mechanistic Considerations

The synthesis of Sodium 3-hydroxythietane-3-sulfonate is conceptualized as a multi-step process starting from commercially available precursors. The proposed synthetic route leverages well-established reactions in sulfur and heterocyclic chemistry.

Diagram of Proposed Synthetic Pathway

G A Thietan-3-one B 3-Hydroxy-3-(trimethylsilyl)thietane A->B TMS-CN, ZnI2 C 3-Hydroxythietane-3-sulfonic acid B->C 1. n-BuLi 2. SO2 3. H2O2 D Sodium 3-hydroxythietane-3-sulfonate C->D NaOH

Caption: Proposed synthetic pathway for Sodium 3-hydroxythietane-3-sulfonate.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Hydroxy-3-(trimethylsilyl)thietane

This initial step involves the nucleophilic addition of a protected silyl group to thietan-3-one. This serves to activate the 3-position for subsequent functionalization.

  • To a solution of thietan-3-one in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a catalytic amount of zinc iodide.

  • Slowly add trimethylsilyl cyanide and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours, monitoring by thin-layer chromatography.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 3-Hydroxythietane-3-sulfonic acid

This step involves a sulfenylation-oxidation sequence to introduce the sulfonic acid moiety.

  • Dissolve the crude 3-hydroxy-3-(trimethylsilyl)thietane in anhydrous tetrahydrofuran and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium dropwise and stir for 1 hour.

  • Bubble sulfur dioxide gas through the solution for 30 minutes.

  • Quench the reaction with water.

  • Add hydrogen peroxide and stir at room temperature for 12 hours to oxidize the intermediate sulfinic acid to the sulfonic acid.

  • Acidify the solution with a strong cation exchange resin and purify by column chromatography.

Step 3: Formation of Sodium 3-hydroxythietane-3-sulfonate

The final step is a neutralization reaction to form the sodium salt.

  • Dissolve the purified 3-hydroxythietane-3-sulfonic acid in methanol.

  • Add one equivalent of sodium hydroxide solution dropwise while monitoring the pH.

  • Adjust the pH to 7.0.

  • Remove the solvent under reduced pressure to yield Sodium 3-hydroxythietane-3-sulfonate as a solid.

Potential Applications in Drug Development

The unique structural features of the proposed Sodium 3-hydroxythietane-3-sulfonate suggest several potential applications in the field of drug development.

As a Novel Polar Scaffold

The thietane ring is a known bioisostere for various cyclic and acyclic moieties, often improving metabolic stability and cell permeability. The addition of both a hydroxyl and a sulfonate group at the same position would create a highly polar and sterically defined presentation of functional groups. This could be advantageous for targeting proteins with polar binding pockets.

Modulation of Physicochemical Properties

In drug design, the introduction of ionizable groups is a common strategy to enhance aqueous solubility and modify pharmacokinetic properties. The sulfonate group is a strong acid and will be ionized at physiological pH, which can significantly increase the water solubility of a parent molecule.

Diagram of Thietane as a Bioisostere

G cluster_0 Common Bioisosteric Replacements A Aryl Group B Thietane Ring A->B improves polarity and metabolic stability C Cyclohexyl Group C->B reduces lipophilicity and molecular weight

Caption: The thietane ring as a versatile bioisostere in drug design.

Challenges and Future Directions

While the proposed synthesis is based on established chemical transformations, the actual execution may present challenges. The stability of the thietane ring, particularly with geminal electron-withdrawing groups, will need to be carefully considered. Ring-opening reactions could be a potential side reaction pathway under certain conditions.

Future research should focus on the successful synthesis and characterization of Sodium 3-hydroxythietane-3-sulfonate. Once synthesized, its physicochemical properties, such as pKa, logP, and aqueous solubility, should be experimentally determined. Furthermore, its metabolic stability and potential as a scaffold in medicinal chemistry can be evaluated through in vitro studies.

The exploration of novel chemical space is a cornerstone of modern drug discovery. While Sodium 3-hydroxythietane-3-sulfonate remains a theoretical construct, this guide provides a roadmap for its synthesis and an exciting glimpse into its potential as a valuable building block for the next generation of therapeutics.

References

  • BenchChem. (2025). Thietane Compounds as Pharmaceutical Cores: Applications and Protocols. BenchChem Technical Support Team.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Sodium 3-Chloro-2-hydroxypropanesulfonate from Epichlorohydrin

Introduction and Scientific Context Epichlorohydrin is a highly valuable and versatile building block in organic synthesis due to its bifunctional nature, possessing both an epoxide ring and a chloromethyl group.[1][2] I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

Epichlorohydrin is a highly valuable and versatile building block in organic synthesis due to its bifunctional nature, possessing both an epoxide ring and a chloromethyl group.[1][2] Its reaction with nucleophiles is a cornerstone of many industrial processes. This document provides a comprehensive protocol for the synthesis of Sodium 3-chloro-2-hydroxypropanesulfonate (CHPS), an important functional monomer and intermediate used in the production of surfactants, modified starches, and drilling fluid additives.[3][4]

The synthesis is achieved through the nucleophilic ring-opening of epichlorohydrin using sodium bisulfite. It is crucial to distinguish this product from a cyclic thietane. The reaction with a bisulfite nucleophile results in the formation of a linear sulfonate salt. The synthesis of a thietane ring, a four-membered sulfur-containing heterocycle, from epichlorohydrin requires a sulfide source (e.g., Na₂S) and follows a different mechanistic pathway.[5][6] This protocol will focus exclusively on the validated and widely documented synthesis of the linear sulfonate, CHPS.

Reaction Mechanism: Epoxide Ring-Opening

The core of this synthesis is the nucleophilic attack of the sulfur atom from the bisulfite ion (HSO₃⁻) on one of the carbon atoms of the epoxide ring in epichlorohydrin. The reaction proceeds via an Sₙ2 mechanism. The attack preferentially occurs at the terminal, less sterically hindered carbon of the epoxide, leading to the formation of the primary sulfonate. This regioselectivity is a key aspect of reactions involving epoxides.[7][8] The subsequent workup in an aqueous sodium environment ensures the product is isolated as the sodium salt.

A visual representation of the reaction mechanism is provided below.

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_product Product ECH Epichlorohydrin Attack Nucleophilic Attack: Bisulfite (S) attacks the terminal epoxide carbon. ECH->Attack NaHSO3 Sodium Bisulfite NaHSO3->Attack RingOpen Epoxide Ring Opening: Forms a chlorohydrin alkoxide intermediate. Attack->RingOpen Sₙ2 Protonation Proton Transfer: Alkoxide is protonated by water. RingOpen->Protonation CHPS Sodium 3-chloro-2- hydroxypropanesulfonate (CHPS) Protonation->CHPS

Caption: Reaction mechanism for CHPS synthesis.

Experimental Protocol

This protocol details the synthesis of Sodium 3-chloro-2-hydroxypropanesulfonate (CHPS).

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
Epichlorohydrin (ECH)92.52106-89-8≥99% purity. Toxic and probable carcinogen.[5]
Sodium Bisulfite (NaHSO₃)104.067631-90-5Or Sodium Metabisulfite (Na₂S₂O₅)
Distilled Water18.027732-18-5
Ethanol46.0764-17-5For washing the crude product.

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Ice-water bath

  • Büchner funnel and vacuum filtration apparatus

  • Vacuum drying oven

Safety Precautions
  • Epichlorohydrin is toxic, a probable human carcinogen, and a severe irritant. [5] All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • The reaction can be exothermic. Careful temperature control is essential, especially during the addition of epichlorohydrin.

  • Consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

Step-by-Step Synthesis Procedure

The following workflow diagram provides a high-level overview of the synthesis process.

G A 1. Reagent Preparation B 2. Reaction Setup A->B C 3. Dropwise Addition of ECH B->C Heat to 80-85°C D 4. Reaction & Aging C->D Maintain Temp. ~3 hours E 5. Cooling & Crystallization D->E Stir 1 hour Cool to <20°C F 6. Isolation & Washing E->F Cool in ice bath G 7. Drying F->G Vacuum Filtration Wash with Ethanol H Final Product: CHPS G->H Vacuum Oven

Caption: Experimental workflow for CHPS synthesis.

  • Reagent Preparation: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve sodium bisulfite (1.05 mol) in distilled water (approx. 150 mL).[3][9]

    • Rationale: A slight molar excess of sodium bisulfite ensures the complete conversion of the limiting reagent, epichlorohydrin. The amount of water is chosen to ensure the bisulfite is fully dissolved at the reaction temperature.[10]

  • Heating: Heat the aqueous sodium bisulfite solution to 80-85°C with vigorous stirring.[11][12]

    • Rationale: This temperature range provides sufficient thermal energy to overcome the activation energy of the reaction without causing significant decomposition or side reactions. Consistent stirring ensures homogenous mixing and heat distribution.

  • Epichlorohydrin Addition: Slowly add epichlorohydrin (1.0 mol, 92.5 g) dropwise to the heated solution over a period of approximately 2 to 3 hours.[9][10] Maintain the reaction temperature between 80-85°C throughout the addition. An ice-water bath should be kept on standby to manage any potential exotherm.

    • Rationale: Dropwise addition is critical to control the reaction rate and dissipate the heat generated, preventing a runaway reaction.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 80-85°C for an additional 1 to 1.5 hours to ensure the reaction goes to completion.[10][11]

  • Crystallization: Turn off the heat and allow the mixture to cool to room temperature (approx. 20°C) while stirring. As the solution cools, a white crystalline solid will precipitate. To maximize precipitation, further cool the flask in an ice-water bath.[9][10]

  • Product Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold ethanol to remove any unreacted starting materials and impurities.[13]

    • Rationale: CHPS has low solubility in cold water and ethanol, allowing for efficient isolation and washing.

  • Drying: Dry the purified white solid in a vacuum drying oven at 60-70°C for 48 hours or until a constant weight is achieved.[10] The final product is Sodium 3-chloro-2-hydroxypropanesulfonate (CHPS).

Quantitative Data Summary
ParameterValueSource(s)
Molar Ratio (NaHSO₃:ECH)1.05 - 1.1 : 1[11][13]
Reaction Temperature80 - 90°C[4][11]
ECH Addition Time2 - 3 hours[9][10]
Post-addition Reaction Time1 - 2 hours[4][10]
Expected Yield75 - 85%[12][13]

Characterization of Product

The identity and purity of the synthesized Sodium 3-chloro-2-hydroxypropanesulfonate can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR should show three distinct groups of peaks corresponding to the protons on the three-carbon backbone.[3][9]

    • ¹³C NMR is expected to show peaks at approximately 69.9 ppm (-CHOH-), 56.9 ppm (-CH₂SO₃Na), and 51.1 ppm (-CH₂Cl).[3][9]

  • Melting Point: The product exhibits a decomposition melting point around 253-256°C.[4]

Conclusion and Further Steps

This protocol provides a reliable and reproducible method for the synthesis of Sodium 3-chloro-2-hydroxypropanesulfonate (CHPS) from epichlorohydrin and sodium bisulfite. The process involves a controlled nucleophilic ring-opening reaction that yields a valuable linear sulfonate intermediate. It is critical for researchers to understand that this protocol does not produce a thietane. The synthesis of thietane derivatives from epichlorohydrin necessitates the use of a sulfide reagent and follows a distinct pathway involving intramolecular cyclization.[5][6][14] The CHPS synthesized via this protocol is a high-purity intermediate suitable for further functionalization or direct use in various applications.

References

  • Block, E. (n.d.). Product Class 1: Thietanes and Derivatives. Science of Synthesis. Retrieved from [Link]

  • Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357–1410. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloro-2-hydroxypropylsulfonic acid sodium salt. Retrieved from [Link]

  • LookChem. (n.d.). 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT CAS#: 126-83-0. Retrieved from [Link]

  • Li, Y., & Wang, Y. (2019). Synthesis and Performance Evaluation of a Betaine Surfactant. E3S Web of Conferences, 136, 01018. Available at: [Link]

  • Snyder, J. H. (1966). Method for preparation of halide hydroxysulfonate. U.S. Patent No. 3,239,560.
  • CN105585513A. (2016). Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate. Google Patents.
  • Hao, Y., et al. (2014). Synthesis and the Study of Oil Displacement Performance of Stearate-2-Hydroxy-3-Propane Sulfonic Acid Sodium Salt. Key Engineering Materials, 609-610, 43-46. Available at: [Link]

  • CN101148428A. (2008). Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt. Google Patents.
  • Snyder, J. H. (1966). United States Patent Office. Available at: [Link]

  • Wang, D. G. (1990). Process for the reduction of free epichlorohydrin in epoxy compounds. U.S. Patent No. 4,924,013.
  • Xu, J. (2020). Recent synthesis of thietanes. PubMed. Available at: [Link]

  • Xu, J. (2020). Recent synthesis of thietanes. Semantic Scholar. Available at: [Link]

  • Clarke, H. T., & Hartman, W. W. (1929). Epichlorohydrin and Epibromohydrin. Organic Syntheses, 9, 34. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Thietane Derivatives. Retrieved from [Link]

  • Aouf, C., et al. (2013). A green synthesis of a novel bio-based epoxy monomer from vanillin. Green Chemistry, 15(8), 2085-2090. Available at: [Link]

  • Van Renssen, J. (1921). Epichlorohydrin. Organic Syntheses, 1, 43. Available at: [Link]

  • Hao, Y., et al. (2014). Synthesis and Properties of Lauric Acid-2-hydroxy-3-propane Sulfonic Acid Sodium Salt. Asian Journal of Chemistry, 26(13), 4021-4023. Available at: [Link]

  • Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357-1410. Available at: [Link]

  • Crotti, P., et al. (1995). Mode of nucleophilic addition to epichlorohydrin and related species: chiral aryloxymethyloxiranes. Journal of the American Chemical Society, 117(43), 10769–10776. Available at: [Link]

  • ResearchGate. (n.d.). Reaction scheme for the synthesis of 3-chloro-2-hydroxypropanesulfonate. Retrieved from [Link]

  • Ghorai, M. K., et al. (2023). Synthesis of Csp3 Chlorinated Compounds from Cyclopropanes, Olefins, and C–H Bonds via Photolysis of Willgerodt-Type Reagents. ACS Omega, 8(34), 30977–30986. Available at: [Link]

Sources

Application

Using Sodium 3-hydroxythietane-3-sulfonate as a copper electroplating brightener

Application Notes & Protocols Topic: Sodium 3-hydroxythietane-3-sulfonate: A Novel Brightener for Acid Copper Electroplating Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Pursuit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Sodium 3-hydroxythietane-3-sulfonate: A Novel Brightener for Acid Copper Electroplating

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Superior Copper Deposits

Acid copper electroplating is a cornerstone technology in fields ranging from microelectronics fabrication to advanced materials science. The process deposits a thin layer of high-purity copper onto a substrate, a critical step in manufacturing printed circuit boards (PCBs), integrated circuit interconnects (Damascene plating), and other high-technology components.[1] The quality of the deposited copper—its brightness, ductility, tensile strength, and uniformity—is paramount and is largely controlled by the careful addition of organic additives to the plating bath.[2][3]

A typical acid copper plating solution contains three inorganic components: copper sulfate (the source of copper ions), sulfuric acid (for conductivity), and a small amount of chloride ions.[4] However, without organic additives, the resulting copper deposit is often dull, brittle, and crystalline. To achieve the desired mirror-like finish and material properties, a synergistic system of organic additives is employed, typically comprising three classes:

  • Suppressors (or Carriers): High molecular weight polymers, like polyethylene glycol (PEG), that adsorb on the cathode surface, increase polarization, and inhibit copper deposition, leading to a more uniform plating rate.[5][6]

  • Brighteners (or Accelerators): Sulfur-containing organic molecules that counteract the effect of the suppressor, particularly in low-current-density areas. They promote the formation of new crystal nuclei over the growth of existing ones, resulting in a fine-grained, bright deposit.[3][5]

  • Levelers: Often nitrogen-containing organic compounds that adsorb preferentially on high-current-density areas (peaks and protrusions), inhibiting growth there and allowing the deposit to "level out" by filling in micro-recesses.[4]

This document introduces Sodium 3-hydroxythietane-3-sulfonate , a novel, hypothetical brightener molecule, and provides a comprehensive guide to its application in achieving superior bright copper finishes. We will explore its proposed mechanism, detail its use in a laboratory setting, and provide protocols for evaluating its performance.

The Brightener: Sodium 3-hydroxythietane-3-sulfonate

While common brighteners like bis-(sodium sulfopropyl)-disulfide (SPS) and sodium 3-mercaptopropanesulfonate (MPS) are widely used, research into new molecules is driven by the need for improved performance, stability, and environmental compatibility.[7][8] Sodium 3-hydroxythietane-3-sulfonate is proposed as a next-generation brightener, leveraging the unique properties of the thietane ring.

Molecular Structure and Proposed Synthesis

The structure of Sodium 3-hydroxythietane-3-sulfonate combines a four-membered thietane ring with a hydroxyl group and a sulfonate group. The strained thietane ring is a key feature, potentially influencing its electrochemical behavior.

A plausible synthetic route involves a multi-step process starting from a suitable precursor, such as epichlorohydrin, followed by reactions to introduce the thiol group, form the thietane ring, and subsequently sulfonate the molecule. The synthesis of thietane rings can be achieved through methods like the cyclization of 1,3-dihaloalkanes with a sulfide source.[9][10]

Proposed Mechanism of Action

The function of a brightener is intricately linked to its interaction with the suppressor and chloride ions at the cathode surface during electrodeposition.[11][12] We hypothesize that Sodium 3-hydroxythietane-3-sulfonate acts through a competitive adsorption mechanism, similar to established sulfur-containing brighteners.[7]

  • Suppression Layer Formation: In the plating bath, the suppressor (e.g., PEG) and chloride ions form a complex that adsorbs onto the copper surface, creating a barrier that inhibits the reduction of copper ions (Cu²⁺).[5]

  • Competitive Adsorption & Acceleration: The Sodium 3-hydroxythietane-3-sulfonate molecule, due to the affinity of its sulfur atom for the copper surface, competes with and displaces the suppressor complex. This displacement is often more pronounced in recessed areas or microvias where suppressor transport is limited.

  • Catalysis of Copper Reduction: Once adsorbed, the thietane derivative is believed to act as an electron bridge, accelerating the reduction of Cu²⁺ to metallic copper (Cu⁰). This localized acceleration of deposition, especially in low-current-density areas, is fundamental to achieving both a bright finish and the "superfilling" of micro-features.[3][11]

The diagram below illustrates this proposed competitive adsorption and acceleration mechanism at the cathode.

G Fig. 1: Proposed Brightener Mechanism cluster_solution Plating Solution (Bulk) cluster_surface Cathode Surface Cu2 Cu²⁺ Ions Cathode Copper Cathode Surface Cu2->Cathode Reduction Inhibited Cu2->p1 PEG_Cl Suppressor-Cl⁻ Complex (e.g., PEG-Cl⁻) Suppressed_Area Suppressed Surface Area (PEG-Cl⁻ Adsorbed) PEG_Cl->Suppressed_Area Adsorbs & Suppresses Brightener Sodium 3-hydroxythietane-3-sulfonate Active_Area Active Deposition Site Brightener->Active_Area Competitively Adsorbs p1->p2 Accelerated Reduction p2->Active_Area

Fig. 1: Proposed Brightener Mechanism

Experimental Protocols

This section provides detailed protocols for preparing a copper electroplating bath with Sodium 3-hydroxythietane-3-sulfonate and evaluating its performance using the Hull cell method.

Safety Precautions
  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]

  • Handle all chemicals in a well-ventilated area or under a fume hood.

  • The plating bath is acidic and corrosive. Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.[15]

  • Consult the Safety Data Sheet (SDS) for all individual chemicals before use.[13][14][15]

Preparation of Acid Copper Plating Bath

This protocol describes the preparation of 1 liter of a standard acid copper plating bath.

Materials & Reagents:

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sulfuric Acid (H₂SO₄, 98%, concentrated)

  • Hydrochloric Acid (HCl, 37%, concentrated)

  • Polyethylene Glycol (PEG, avg. molecular weight 3000-4000)

  • Sodium 3-hydroxythietane-3-sulfonate (Brightener)

  • Deionized (DI) Water

  • 1 L Volumetric Flask and Beaker

Bath Composition Table:

ComponentConcentrationPurpose
Copper Sulfate (CuSO₄·5H₂O)200 g/LSource of Cu²⁺ ions[3]
Sulfuric Acid (H₂SO₄)50 g/L (approx. 27.2 mL)Increases conductivity[5]
Chloride Ions (Cl⁻)50 mg/L (approx. 0.14 mL HCl)Synergist for suppressor[16]
PEG (Suppressor)300 mg/LSuppressor/Carrier[17]
Sodium 3-hydroxythietane-3-sulfonate 1 - 20 mg/L (titration) Brightener

Procedure:

  • Fill a 1 L beaker with approximately 700 mL of DI water.

  • Slowly dissolve 200 g of Copper Sulfate Pentahydrate with stirring. The solution will turn blue.

  • Caution (Exothermic Reaction): In a separate, smaller beaker, add ~50 mL of DI water. Slowly and carefully add 27.2 mL of concentrated Sulfuric Acid to the water. Never add water to acid.

  • Once the diluted acid solution has cooled, slowly add it to the copper sulfate solution with constant stirring.

  • Add the required volumes of HCl and the PEG stock solution.

  • Transfer the solution to the 1 L volumetric flask and add DI water to the mark. Mix thoroughly. This is the base plating solution (makeup solution) without the brightener.

Hull Cell Test: Optimizing Brightener Concentration

The Hull cell is a miniature plating cell that allows for the evaluation of a plating bath over a wide range of current densities on a single test panel.[18] This is the most effective method for determining the optimal brightener concentration.[19][20]

Equipment:

  • 267 mL Hull Cell

  • DC Power Supply (Rectifier)

  • Polished Brass or Steel Hull Cell Panels

  • Copper Anode

  • Air Agitation Source (optional, but recommended)

  • Timer

Workflow Diagram:

G A 1. Prepare Cathode Panel (Clean & Degrease) B 2. Fill Hull Cell (267 mL of Bath) A->B C 3. Add Brightener Increment B->C D 4. Insert Anode & Cathode C->D E 5. Connect Rectifier D->E F 6. Apply Current (e.g., 2 Amps for 5 min) E->F G 7. Remove & Rinse Panel F->G H 8. Analyze Deposit Appearance G->H I 9. Repeat C-H for Titration H->I I->C Next Increment

Fig. 2: Hull Cell Testing Workflow

Procedure:

  • Baseline Test (0 mg/L Brightener):

    • Pour 267 mL of the base plating solution into the Hull cell.

    • Clean a brass cathode panel according to standard procedures (e.g., alkaline clean, acid dip, rinse).

    • Insert the copper anode and the cleaned cathode panel.

    • Connect the anode to the positive terminal and the cathode to the negative terminal of the rectifier.

    • Apply a current of 2 Amps for 5 minutes. If using agitation, ensure it is gentle and consistent.[21]

    • After 5 minutes, turn off the power, remove the panel, rinse thoroughly with DI water, and dry.

    • Label this panel "0 mg/L". The deposit should be dull, possibly with a rough, burnt appearance at the high-current-density (HCD) end.[20]

  • Brightener Titration:

    • Prepare a stock solution of Sodium 3-hydroxythietane-3-sulfonate (e.g., 1 g/L).

    • Add a small, calculated volume of the brightener stock solution to the Hull cell to achieve a concentration of 1 mg/L. Stir well.

    • Plate a new, clean panel using the same parameters (2A, 5 min).

    • Label and analyze the panel.

    • Continue this process, increasing the brightener concentration in steps (e.g., 2, 5, 10, 15, 20 mg/L), plating a new panel for each concentration.

Results and Interpretation

Analyzing the Hull Cell Panel

The Hull cell panel provides a visual record of the plating quality across a range of current densities. The end of the panel closest to the anode is the high-current-density (HCD) region, while the end furthest away is the low-current-density (LCD) region.

Expected Results Table:

Brightener Conc.HCD Region AppearanceMid-Range AppearanceLCD Region AppearanceInterpretation
0 mg/L Burnt, powdery, dark redDull, matte pinkThin or no coverageNo brightening effect.[20]
Low (e.g., 1-2 mg/L) Dull or semi-brightSemi-bright to brightDull or hazyInsufficient brightener.
Optimal (e.g., 5-10 mg/L) Bright, smoothMirror-bright, uniform Bright, clearWide, bright plating range achieved.
High (e.g., >15 mg/L) Brittle, may show pittingHazy or cloudyDull, potentially "skip" platingOver-concentration of brightener, causing poor deposit quality.[6]

The goal is to find the concentration that produces the widest possible mirror-bright range in the middle of the panel, without brittleness at the HCD end or dullness at the LCD end.

Further Deposit Characterization

For more quantitative analysis, especially in a research or development context, the following characterizations are recommended on copper deposits plated under controlled current densities:

  • Surface Roughness: Atomic Force Microscopy (AFM) or profilometry can quantify the smoothness of the deposit. A successful brightener will significantly reduce surface roughness.[7]

  • Grain Size: Scanning Electron Microscopy (SEM) or Electron Backscatter Diffraction (EBSD) can be used to visualize the grain structure. Bright deposits are characterized by very fine, equiaxed grains.[7]

  • Ductility and Tensile Strength: These mechanical properties can be measured using specialized equipment and are critical for applications requiring thermal cycling, such as PCBs.[6]

Conclusion

Sodium 3-hydroxythietane-3-sulfonate presents a promising, albeit currently theoretical, candidate for a high-performance brightener in acid copper electroplating. Its unique thietane structure offers potential advantages in accelerating copper deposition and producing fine-grained, bright deposits. The protocols outlined in this document, particularly the Hull cell titration method, provide a robust framework for researchers to systematically evaluate its performance, optimize its concentration in a given plating bath, and characterize the resulting copper films. By following these guidelines, scientists can effectively explore the capabilities of this and other novel additives to advance the field of electrochemical deposition.

References

  • EP2195474A2 - Acid copper electroplating bath composition - Google P
  • Copper electropl
  • The Role of SPS in Damascene Copper Electropl
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  • Measurement and Control of Copper Additives in Electroplating Baths by High-Performance Liquid Chromatography - Thermo Fisher Scientific. (URL: )
  • Electroplated Copper Additives for Advanced Packaging: A Review - PMC - NIH. (URL: )
  • Effects of Four Sulfonate-Containing Additives and Hydroxyethyl Cellulose on the Properties of Electrolytic Copper Foils - MDPI. (URL: )
  • Hull Cell - Alert Sales. (URL: )
  • The Advanced Monitoring of Organic Additives in Copper Electroplating Baths | Request PDF - ResearchG
  • Plating Quality Hull Cell Method - MacDermid. (URL: )
  • Hull Cell Procedure for PCB Acid Cu Plating - YouTube. (URL: [Link])

  • Effects of Brighteners on Throwing Power and Thermal Reliability of Plating through Holes in a Copper Plating Bath | Request PDF - ResearchG
  • Hull Cell Test Pl
  • Synthesis and Evaluation of Organic Additives for Copper Electroplating of Interconnects - Journal of Electrochemistry. (URL: )
  • Optimization of High-Speed Electrolytic Plating of Copper Pillar to Achieve a Flat Top Morphology and Height Uniformity - Journal of Microelectronics and Electronic Packaging. (URL: )
  • What role do additives and brighteners play in the electrodeposition process? - ProPlate. (URL: [Link])

  • Acid Copper Electroplating Processes With Excellent V-Pit Resistance for Flash Etching - Circuit Insight. (URL: )
  • Electroplated Copper Additives for Advanced Packaging: A Review | ACS Omega. (URL: [Link])

  • Role of Additives in the Bright Copper Plating from Acid Copper Sulfate B
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  • GEO Specialty Chemicals - SAFETY D
  • Role of Additives for Copper Damascene Electrodeposition - ResearchGate. (URL: [Link])

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Method

Application Notes &amp; Protocols: Synthesis of Novel Sulfonated Thietane Derivatives for Medicinal Chemistry

Abstract The strategic incorporation of small, strained ring systems has become a powerful tool in modern medicinal chemistry to enhance the physicochemical and pharmacological properties of drug candidates. The thietane...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of small, strained ring systems has become a powerful tool in modern medicinal chemistry to enhance the physicochemical and pharmacological properties of drug candidates. The thietane ring, a four-membered heterocycle containing a sulfur atom, is of particular interest due to its ability to impart desirable characteristics such as increased polarity, metabolic stability, and three-dimensionality.[1][2] When combined with the well-established sulfonamide functional group, a ubiquitous pharmacophore in a wide array of therapeutic agents, novel chemical matter with significant potential for drug discovery can be accessed.[3][4][5][6][7] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel sulfonated thietane derivatives. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into the potential applications of this promising class of compounds.

Introduction: The Synergy of Thietane and Sulfonamide Moieties

The thietane ring is increasingly recognized as a valuable bioisostere for various functional groups, offering a unique vector in three-dimensional space to probe interactions with biological targets.[1][2] Its strained nature can lead to favorable modulations of a drug candidate's pharmacological profile, resulting in improved potency, selectivity, and pharmacokinetic properties.[1] The sulfur atom in the thietane ring can exist in different oxidation states (sulfide, sulfoxide, and sulfone), providing a versatile handle to fine-tune lipophilicity and polarity.[8]

Sulfonamides, on the other hand, are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][4][7] The sulfonamide group can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets.

The combination of a thietane scaffold with a sulfonamide functional group presents a compelling strategy for the design of novel drug candidates. The resulting sulfonated thietane derivatives are expected to possess unique physicochemical properties and biological activities, making them attractive for exploration in various therapeutic areas.

Synthetic Strategies: A Modular Approach

The synthesis of sulfonated thietane derivatives can be approached in a modular fashion, allowing for the introduction of diversity at multiple points. A general retrosynthetic analysis is presented below:

Retrosynthesis Target Sulfonated Thietane Derivative Thietane_Amine Thietane Amine Intermediate Target->Thietane_Amine Sulfonylation Sulfonyl_Chloride Sulfonyl Chloride Target->Sulfonyl_Chloride Sulfonylation Thietane_Precursor Thietane Ring Precursor Thietane_Amine->Thietane_Precursor Ring Formation & Amination Amine_Source Amine Source Thietane_Amine->Amine_Source Amination

Caption: Retrosynthetic analysis of sulfonated thietane derivatives.

Two primary synthetic routes are detailed in these notes:

  • Route A: Synthesis of a 3-aminothietane intermediate followed by sulfonylation.

  • Route B: Synthesis of a thietane derivative bearing a leaving group, followed by nucleophilic substitution with a sulfonamide.

Detailed Experimental Protocols

Route A: Synthesis via a 3-Aminothietane Intermediate

This route offers the advantage of creating a versatile 3-aminothietane intermediate that can be coupled with a wide variety of sulfonyl chlorides to generate a library of final compounds.

Workflow for Route A:

Workflow_A Epichlorohydrin Epichlorohydrin Episulfide Episulfide Intermediate Epichlorohydrin->Episulfide Reaction with Thiourea Thiourea Thiourea Azido_Thietanol Azido-thietanol Intermediate Episulfide->Azido_Thietanol Ring opening with Azide Azide Sodium Azide Amino_Thietanol 3-Amino-thietanol Azido_Thietanol->Amino_Thietanol Azide Reduction Reduction Reduction (e.g., H2/Pd-C) Final_Product Sulfonated Thietane Derivative Amino_Thietanol->Final_Product Sulfonylation Sulfonyl_Chloride Ar-SO2Cl Sulfonyl_Chloride->Final_Product

Caption: Synthetic workflow for Route A.

Protocol A1: Synthesis of 3-Aminothietane

Materials:

  • 1,3-Dichloropropan-2-ol

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sodium azide (NaN₃)

  • Lithium aluminum hydride (LiAlH₄) or Hydrogen gas with Palladium on carbon (H₂/Pd-C)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Synthesis of 3-chlorothietane: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dichloropropan-2-ol in ethanol. Add a solution of sodium sulfide nonahydrate in water dropwise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours. After cooling, the mixture is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 3-chlorothietane.

    • Rationale: This is a classic method for forming the thietane ring via intramolecular nucleophilic substitution.[9] The choice of a dihaloalcohol provides a handle for further functionalization.

  • Synthesis of 3-azidothietane: Dissolve 3-chlorothietane in DMF and add sodium azide. Heat the mixture to 80-90 °C for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give 3-azidothietane.

    • Rationale: The azide group is introduced as a precursor to the amine. Sodium azide is a reliable and efficient source of the azide nucleophile.[10]

  • Reduction to 3-aminothietane:

    • Method 1 (LiAlH₄ reduction): In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF. Cool the suspension to 0 °C and add a solution of 3-azidothietane in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again. Filter the resulting precipitate and wash with THF. The filtrate is dried and concentrated to yield 3-aminothietane.

      • Causality: LiAlH₄ is a powerful reducing agent capable of reducing azides to primary amines. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions.

    • Method 2 (Catalytic Hydrogenation): Dissolve 3-azidothietane in methanol or ethanol and add a catalytic amount of 10% Palladium on carbon. The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC). Filter the catalyst through a pad of Celite and wash with methanol. The filtrate is concentrated under reduced pressure to give 3-aminothietane.

      • Causality: Catalytic hydrogenation is a milder and often safer alternative to LiAlH₄ reduction for converting azides to amines.

Protocol A2: Sulfonylation of 3-Aminothietane

Materials:

  • 3-Aminothietane

  • Aryl or alkyl sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve 3-aminothietane in DCM and cool to 0 °C.

  • Add pyridine or triethylamine as a base.

  • Add the desired sulfonyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfonated thietane derivative.

Route B: Synthesis via Nucleophilic Substitution

This route is advantageous when the desired sulfonamide is readily available and can be used as a nucleophile.

Protocol B1: Synthesis of a Sulfonated Thietane Derivative

Materials:

  • 3-Hydroxythietane

  • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • Aryl or alkyl sulfonamide

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Activation of 3-hydroxythietane: Dissolve 3-hydroxythietane in DCM and cool to 0 °C. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride or p-toluenesulfonyl chloride. Stir the reaction at 0 °C for 1-2 hours. The resulting thietan-3-yl mesylate or tosylate is used in the next step after an aqueous workup.

    • Rationale: The hydroxyl group is converted into a good leaving group (mesylate or tosylate) to facilitate the subsequent nucleophilic substitution.

  • Deprotonation of the sulfonamide: In a separate flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF. Add the desired sulfonamide portion-wise at 0 °C. Stir the mixture at room temperature for 30 minutes to an hour, or until hydrogen evolution ceases.

    • Causality: The acidic proton of the sulfonamide is removed by the strong base NaH to generate the corresponding nucleophilic anion.

  • Nucleophilic substitution: Add the previously prepared thietan-3-yl mesylate or tosylate to the solution of the deprotonated sulfonamide in DMF. Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Workup and purification: Cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. Purify the crude product by column chromatography to obtain the final sulfonated thietane derivative.

Characterization and Data

The synthesized compounds should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., S=O stretching in the sulfonamide).

Table 1: Physicochemical Properties of Representative Sulfonated Thietane Derivatives

Compound IDR Group on SulfonamideOxidation State of Thietane SulfurCalculated logPPolar Surface Area (Ų)
ST-01 4-MethylphenylSulfide2.1565.4
ST-02 4-ChlorophenylSulfide2.6065.4
ST-03 4-MethylphenylSulfone1.20113.5
ST-04 4-ChlorophenylSulfone1.65113.5

Calculated values are for illustrative purposes.

Medicinal Chemistry Applications

The novel sulfonated thietane derivatives synthesized using these protocols can be screened for a variety of biological activities. Given the known activities of thietanes and sulfonamides, potential therapeutic areas for exploration include:

  • Anticancer Agents: Targeting enzymes such as carbonic anhydrases or kinases.[1][4]

  • Antiviral Agents: As nucleoside analogues where the thietane replaces the sugar moiety.[1]

  • Antibacterial Agents: Following the classical mechanism of action of sulfa drugs.[3][5]

  • Anti-inflammatory Agents: By targeting enzymes involved in inflammatory pathways.[1][4]

Conclusion

The synthetic protocols detailed in these application notes provide a robust and versatile platform for the generation of novel sulfonated thietane derivatives. By leveraging the unique properties of both the thietane ring and the sulfonamide functional group, researchers can access a rich chemical space with significant potential for the discovery of new therapeutic agents. The modular nature of the synthetic routes allows for the creation of diverse libraries of compounds for biological screening.

References

  • Thietane Compounds as Pharmaceutical Cores: Applications and Protocols - Benchchem.
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  • Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery - ChemRxiv.
  • Synthesis of 3,3-Disubstituted Thietane Dioxides | The Journal of Organic Chemistry.
  • Synthesis Methods of 3-Amino Thietane and its Derivatives - ResearchGate.

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Application

Application Notes &amp; Protocols: The Thietane-3-Sulfonate Scaffold as a Versatile Platform for Pharmaceutical Intermediate Synthesis

Abstract The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacological properties of drug candidates....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacological properties of drug candidates. Among these, the thietane ring, a four-membered sulfur-containing heterocycle, has emerged as a valuable scaffold.[1] Its unique combination of properties—including increased polarity, metabolic stability, and a distinct three-dimensional exit vector—makes it an attractive bioisostere for commonly used groups like gem-dimethyl, carbonyls, and other cyclic systems.[2][3] This guide provides a detailed exploration of thietane-3-sulfonates (e.g., mesylates, tosylates, nosylates) as pivotal, high-reactivity intermediates for the synthesis of diverse pharmaceutical building blocks. We present validated, step-by-step protocols for the preparation of a key thietane-3-sulfonate precursor and its subsequent derivatization, explaining the chemical principles that underpin these transformations.

The Ascendance of the Thietane Scaffold in Drug Discovery

Historically, four-membered heterocycles were often overlooked due to concerns about their stability. However, recent research has demonstrated that the thietane ring is sufficiently stable for pharmaceutical applications while imparting significant benefits.[4][5]

  • Physicochemical Modulation: The presence of the sulfur atom increases the polarity and three-dimensionality of a molecule without a substantial increase in molecular weight.[6] This can lead to improved aqueous solubility, enhanced cell permeability, and the ability to form favorable interactions with biological targets.[3]

  • Metabolic Stability: The thietane ring can be used to block sites of metabolism. By replacing a metabolically labile group, such as an isopropyl group, with a thietane moiety, chemists can improve the pharmacokinetic profile of a drug candidate.

  • Bioisosterism and Structural Diversity: As a bioisostere, the thietane ring can mimic the spatial arrangement of other functional groups while introducing novel electronic properties. The oxidation state of the sulfur atom—from sulfide to sulfoxide (S(IV)) and sulfone (S(VI))—provides a powerful tool for modulating lipophilicity and ionization states, making thietane a versatile "three-in-one" scaffold.[7]

The utility of this scaffold is evident in its incorporation into a range of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[1]

Synthesis of the Key Intermediate: Thietan-3-yl Nosylate

The conversion of a readily accessible thietane precursor into a highly reactive sulfonate ester is the critical step that unlocks the scaffold's potential for diversification. Thietan-3-ol serves as the immediate precursor. While multiple routes to thietan-3-ol exist, a common method involves the reduction of thietan-3-one.[8] We will focus on the subsequent sulfonylation step, using 4-nitrobenzenesulfonyl chloride (nosyl chloride) to create a highly effective leaving group. The electron-withdrawing nitro group makes the nosylate anion exceptionally stable, thereby increasing the electrophilicity of the C3 position of the thietane ring.

Workflow for Thietane-3-Sulfonate Preparation

Below is a conceptual workflow illustrating the synthetic pathway from a common starting material to the versatile thietane-3-sulfonate intermediate, which is the gateway to diverse functionalized derivatives.

G cluster_0 Precursor Synthesis cluster_1 Activation Step cluster_2 Diversification Reactions (SN2) A 1,3-Dihalo-2-propanol Derivative B Thietan-3-one A->B Cyclization w/ Na2S source C Thietan-3-ol B->C Reduction (e.g., NaBH4) D Thietan-3-yl Nosylate C->D Sulfonylation (Nosyl-Cl, Base) E 3-Amino-Thietanes (Amine Nucleophiles) D->E R2NH F 3-Thioether-Thietanes (Thiol Nucleophiles) D->F RSH G Other Derivatives (N3, CN, O-Nuc, etc.) D->G Nu-

Caption: Synthetic pathway from precursors to functionalized thietanes.

Protocol 1: Synthesis of Thietan-3-yl 4-nitrobenzenesulfonate

This protocol details the conversion of thietan-3-ol to its corresponding nosylate ester. The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to prevent competition with the alcohol for the sulfonyl chloride.

Materials:

  • Thietan-3-ol

  • 4-Nitrobenzenesulfonyl chloride (Nosyl-Cl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Ice-water bath

  • Addition funnel (optional)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add thietan-3-ol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and minimize side reactions.

  • Addition of Base: Add triethylamine (1.5 eq) to the stirred solution. The excess base ensures that the HCl generated during the reaction is fully neutralized.

  • Addition of Sulfonyl Chloride: Add 4-nitrobenzenesulfonyl chloride (1.2 eq) portion-wise over 10-15 minutes. Ensure the internal temperature does not rise above 5 °C. Causality Note: The nosyl chloride is highly reactive; slow addition prevents the formation of undesired byproducts. The nosylate is chosen for its excellent leaving group ability in subsequent steps.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the thietan-3-ol is consumed.

  • Workup - Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and unreacted nosyl chloride.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid or oil. It can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure thietan-3-yl 4-nitrobenzenesulfonate.

Applications in Nucleophilic Substitution Reactions

The thietan-3-yl sulfonate is a potent electrophile, primed for SN2 reactions with a wide array of nucleophiles. The inherent strain of the four-membered ring does not preclude this reaction, which proceeds efficiently at the C3 position.

Reaction Scheme: Diversification of the Thietane Scaffold

The following diagram illustrates the core SN2 reaction, where the nosylate group is displaced by a generic nucleophile, leading to a variety of 3-substituted thietane derivatives.

Caption: General SN2 displacement of a thietane-3-sulfonate.

Protocol 2: Synthesis of 3-(Benzylamino)thietane

This protocol provides a representative example of an SN2 reaction using an amine nucleophile to generate a secondary amine, a common structural motif in pharmaceuticals.

Materials:

  • Thietan-3-yl 4-nitrobenzenesulfonate (from Protocol 1)

  • Benzylamine

  • Potassium carbonate (K₂CO₃) or DIPEA

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with stir bar and reflux condenser

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve thietan-3-yl 4-nitrobenzenesulfonate (1.0 eq) in anhydrous acetonitrile.

  • Addition of Reagents: Add potassium carbonate (2.0-3.0 eq) as the base, followed by benzylamine (1.2-1.5 eq). Causality Note: Using an inorganic base like K₂CO₃ is often preferred here to simplify purification, as excess amine and the protonated amine can be easily removed during the aqueous workup.

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The higher temperature is necessary to overcome the activation energy for the SN2 displacement. Monitor the reaction by TLC or LC-MS.

  • Workup - Filtration: After cooling to room temperature, filter off the solid potassium carbonate and wash the filter cake with a small amount of ethyl acetate.

  • Workup - Concentration & Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 3-(benzylamino)thietane by flash column chromatography on silica gel to obtain the final product.

Summary of Nucleophilic Substitution Reactions

The thietane-3-sulfonate scaffold is amenable to reaction with a wide range of nucleophiles. The following table summarizes typical reaction conditions and expected outcomes for various classes of nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Product Type
Primary Amines AnilineK₂CO₃DMF80-1003-(Arylamino)thietane
Secondary Amines MorpholineK₂CO₃ACN60-803-(Morpholino)thietane
Thiols ThiophenolCs₂CO₃DMF25-503-(Phenylthio)thietane
Azides Sodium Azide (NaN₃)-DMF/H₂O80-1003-Azidothietane
Cyanides Sodium Cyanide (NaCN)-DMSO60-80Thietane-3-carbonitrile

Conclusion

Thietane-3-sulfonates are powerful and versatile intermediates in modern organic synthesis and drug discovery. Their preparation from readily available precursors is straightforward, and their high reactivity enables efficient access to a diverse array of 3-substituted thietanes. By leveraging the protocols and principles outlined in this guide, researchers can effectively utilize this scaffold to construct novel molecular architectures, block metabolic hotspots, and fine-tune the physicochemical properties of next-generation pharmaceutical candidates.

References

  • BenchChem. (2025). Thietane Compounds as Pharmaceutical Cores: Applications and Protocols. BenchChem Technical Support.
  • Silvi, M. (2025). Oxetanes and Thietanes. In Medicinal Chemistry. [Link]

  • Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219-1234. [Link]

  • Bentham Science Publishers. (2022). s Thietanes and Derivatives thereof in Medicinal Chemistry. [Link]

  • Francisco, K. R., & Ballatore, C. (2022). Thietanes and derivatives thereof in medicinal chemistry. Current Topics in Medicinal Chemistry. [Link]

  • Stepaniuk, O. O., et al. (2025). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • BenchChem. (2025). Literature review of thietane-containing compounds in research. BenchChem Technical Support.
  • Stepaniuk, O. O., et al. (2025). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Wessjohann, L. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters. [Link]

  • Dong, J., & Xu, J. (2016). Facile synthesis of thietanes via ring expansion of thiiranes. RSC Advances. [Link]

  • Dong, J., & Xu, J. (2016). Facile synthesis of thietanes via ring expansion of thiiranes. RSC Publishing. [Link]

  • Mobashery, S., et al. (2010). Active Site Ring-Opening of a Thiirane Moiety and Picomolar Inhibition of Gelatinases. Journal of the American Chemical Society. [Link]

  • Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry. [Link]

  • Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357-1410. [Link]

  • Wikipedia. (n.d.). Thietane. [Link]

  • Block, E. (2007). Product Class 12: Thietanes and Derivatives. In Science of Synthesis. [Link]

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  • Syngenta Participations AG. (2022). A novel process for the preparation of 3-thietanol.

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Method

Application Note: A Proposed Mechanism and Protocol for Copper Electrodeposition Utilizing Thietane-Based Levelers

For Researchers, Scientists, and Professionals in Advanced Materials and Microelectronics Fabrication Authored by: [Your Name/Gemini], Senior Application Scientist Introduction The relentless drive for miniaturization an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Professionals in Advanced Materials and Microelectronics Fabrication

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The relentless drive for miniaturization and enhanced performance in microelectronics places increasingly stringent demands on the copper electrodeposition process, a cornerstone of modern interconnect fabrication. Achieving void-free, uniform copper fill in high-aspect-ratio features such as through-silicon vias (TSVs) and damascene structures is critically dependent on the synergistic interplay of organic additives in the plating bath.[1][2] These additives, broadly classified as accelerators, suppressors, and levelers, modulate the local deposition rate to achieve the desired bottom-up filling and surface planarity.[3][4]

While nitrogen-containing heterocyclic compounds have been the subject of extensive research as leveling agents, the exploration of novel molecular scaffolds that offer tunable properties and potentially superior performance remains an active area of investigation.[5][6] This application note introduces a promising new class of leveling agents: thietane-based compounds .

Thietanes are four-membered heterocyclic compounds containing a sulfur atom.[7] Their strained ring structure and the presence of the sulfur heteroatom suggest a strong potential for interaction with copper surfaces. Furthermore, the versatility of synthetic routes allows for the functionalization of the thietane ring, enabling the tuning of its electrochemical properties.[1][8] This note proposes a mechanism for the action of thietane-based levelers in copper electrodeposition and provides detailed protocols for their evaluation.

The Established Role of Levelers in Copper Electrodeposition

Leveling agents are essential for achieving a smooth and uniform copper deposit. Their primary function is to inhibit copper deposition at a higher rate on protrusions or areas of high current density on the cathode surface.[9][10] This selective inhibition allows for the deposition rate in recessed areas or "valleys" to catch up, resulting in a planarized, or "leveled," surface. The generally accepted mechanism involves the adsorption of the leveler molecules at these high-potential sites, where they block the access of cupric ions to the surface, thereby increasing the local polarization and suppressing the deposition rate.[3][5]

A Proposed Mechanism for Thietane-Based Levelers

We propose that thietane and its derivatives function as effective leveling agents in acidic copper electrodeposition through a mechanism centered on the strong affinity of the sulfur atom for the copper surface.

1. Adsorption via the Sulfur Heteroatom: The sulfur atom in the thietane ring, with its available lone pair of electrons, is proposed to be the primary anchoring point for adsorption onto the copper cathode. This is supported by numerous studies demonstrating the strong interaction of sulfur-containing organic molecules with copper surfaces.[11][12][13]

2. Mass-Transport-Controlled Inhibition: In regions of high current density (protrusions), the flux of both cupric ions and the thietane-based leveler to the cathode surface is enhanced. The leveler molecules, upon reaching the surface, adsorb and create a localized barrier to copper deposition. The effectiveness of this inhibition is dependent on the concentration of the leveler in the near-surface region.

3. Potential-Dependent Adsorption/Desorption: The adsorption and desorption of the thietane leveler are likely potential-dependent. At the more negative potentials typically found at protrusions, the adsorption of the leveler is favored, leading to stronger inhibition.

4. Influence of Functional Groups: The leveling performance of thietane-based compounds can be further enhanced through synthetic modification. For instance, the introduction of nitrogen-containing functional groups (e.g., amino or pyridyl groups) can introduce a positive charge to the molecule in the acidic plating bath. This positive charge would promote migration and adsorption onto the negatively charged cathode surface, particularly at high-current-density regions, synergizing with the sulfur-copper interaction.[5]

5. Interaction with Other Additives: The thietane-based leveler is expected to work in concert with accelerators (e.g., bis(3-sulfopropyl) disulfide - SPS) and suppressors (e.g., polyethylene glycol - PEG). It is plausible that the thietane leveler could modulate the activity of the adsorbed accelerator, a mechanism that has been proposed for other leveling agents.[5]

The following diagram illustrates the proposed mechanism of action for a thietane-based leveler.

Thietane Leveler Mechanism cluster_electrolyte Electrolyte Bulk Cu2+ Cu²⁺ Ions Protrusion Protrusion (High Current Density) Cu2+->Protrusion Deposition (Inhibited) Recess Recess (Low Current Density) Cu2+->Recess Deposition Thietane Thietane Leveler Thietane->Protrusion Preferential Adsorption

Caption: Proposed mechanism of a thietane-based leveler.

Experimental Protocols

The following protocols provide a framework for the synthesis, characterization, and evaluation of novel thietane-based leveling agents for copper electrodeposition.

Protocol 1: Synthesis of a Functionalized Thietane Leveler (Example: 3-amino-thietane)

This protocol is an example for the synthesis of a functionalized thietane. Various synthetic routes for thietanes and their derivatives have been reported.[1][7][8]

Materials:

  • Thietan-3-one

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Methanol

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve thietan-3-one and an excess of ammonium acetate in methanol in a round-bottom flask.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride in portions.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-amino-thietane.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Preparation of the Copper Electrodeposition Bath

Materials:

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Sodium chloride (NaCl)

  • Polyethylene glycol (PEG, e.g., MW 8000)

  • Bis(3-sulfopropyl) disulfide (SPS)

  • Synthesized thietane-based leveler

  • Deionized water (18 MΩ·cm)

Bath Composition:

ComponentConcentrationPurpose
CuSO₄·5H₂O0.25 MCopper source
H₂SO₄1.8 MElectrolyte
NaCl1 mMSuppressor aid
PEG100 ppmSuppressor
SPS1-10 ppmAccelerator
Thietane-based Leveler0.1 - 20 ppm (for testing)Leveler

Procedure:

  • Fill a beaker with approximately 80% of the final volume of deionized water.

  • Slowly add the concentrated sulfuric acid to the water with constant stirring. Caution: This is an exothermic reaction.

  • Dissolve the copper (II) sulfate pentahydrate in the acidic solution.

  • Add the sodium chloride and stir until fully dissolved.

  • Add the polyethylene glycol and stir until dissolved.

  • Prepare stock solutions of the SPS and the thietane-based leveler in deionized water.

  • Add the desired amounts of the SPS and leveler stock solutions to the plating bath.

  • Add deionized water to reach the final volume and stir thoroughly.

Protocol 3: Electrochemical Evaluation of the Thietane-Based Leveler

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode cell (Working electrode: rotating disk electrode (RDE) with a copper tip; Counter electrode: platinum mesh; Reference electrode: Ag/AgCl or saturated calomel electrode (SCE))

  • Plating bath from Protocol 2

Procedure (Cyclic Voltammetry):

  • Polish the copper RDE to a mirror finish using alumina slurries of decreasing particle size, followed by sonication in deionized water.

  • Assemble the three-electrode cell with the plating bath.

  • Perform a cyclic voltammetry (CV) scan in the plating bath without the leveler to establish a baseline. A typical scan range would be from the open-circuit potential to approximately -0.6 V vs. the reference electrode.

  • Add a small, known concentration of the thietane-based leveler to the bath and repeat the CV scan.

  • Incrementally increase the concentration of the leveler, running a CV scan at each concentration.

  • Observe the suppression of the cathodic current as a function of the leveler concentration. A more effective leveler will cause a greater suppression of the current at a given potential.

Protocol 4: Characterization of the Electrodeposited Copper Film

Procedure:

  • Electrodeposit a copper film onto a suitable substrate (e.g., a copper-clad laminate or a silicon wafer with a copper seed layer) using the bath from Protocol 2 with and without the thietane-based leveler.

  • Use a constant current density (e.g., 10-20 mA/cm²) for a fixed duration.

  • After deposition, rinse the samples with deionized water and dry with nitrogen.

  • Characterize the surface morphology of the deposited films using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).[9][14] A smoother surface with the leveler indicates effective leveling.

  • For patterned substrates with microvias or trenches, cross-section the samples and examine the filling performance using SEM. Look for void-free, bottom-up filling.

  • (Optional) Perform X-ray Photoelectron Spectroscopy (XPS) on the surface of the deposited copper to detect the presence of sulfur and other elements from the leveler, providing evidence of its incorporation or surface adsorption.[12]

The following workflow diagram summarizes the evaluation process for a new thietane-based leveler.

Experimental Workflow Start Start Synthesis Synthesis & Purification of Thietane Leveler Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Bath_Prep Plating Bath Preparation Characterization->Bath_Prep Electrochem Electrochemical Evaluation (CV, Chronopotentiometry) Bath_Prep->Electrochem Deposition Copper Film Electrodeposition Electrochem->Deposition Morphology Surface Morphology Analysis (SEM, AFM) Deposition->Morphology Filling Cross-Sectional Filling Analysis Deposition->Filling Composition Surface Compositional Analysis (XPS) Morphology->Composition End End Filling->End Composition->End

Caption: Experimental workflow for evaluating thietane-based levelers.

Conclusion

Thietane-based compounds represent a novel and promising class of leveling agents for copper electrodeposition. The proposed mechanism, centered on the strong affinity of the sulfur heteroatom for the copper surface, provides a rational basis for their function. The ability to synthetically modify the thietane scaffold offers a powerful tool for tuning the properties of these levelers to meet the specific demands of advanced interconnect fabrication. The protocols outlined in this application note provide a comprehensive framework for the synthesis, electrochemical evaluation, and materials characterization of these new additives. Further research, including computational modeling through Density Functional Theory (DFT) to elucidate the adsorption energies and configurations of thietane derivatives on copper surfaces, is warranted to fully explore the potential of this exciting new area.[11][15]

References

  • Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357–1410. [Link]

  • Dong, J., & Xu, J. (2017). Facile synthesis of thietanes via ring expansion of thiiranes. Organic & Biomolecular Chemistry, 15(34), 7138-7141. [Link]

  • Kim, H., et al. (2010). Effects of Organic Additives on Residual Stress and Surface Roughness of Electroplated Copper for Flexible PCB. Corrosion Science and Technology, 9(2), 79-84. [Link]

  • Qnity. (2016). Copper electroplating fundamentals. [Link]

  • Marro, J., et al. (2017). The Impact of Organic Additives on Copper Trench Microstructure. Journal of the Minerals, Metals & Materials Society, 69(7), 1162-1167. [Link]

  • Yang, C. H., et al. (2011). Effects of Additives in an Electrodeposition Bath on the Surface Morphologic Evolution of Electrodeposited Copper. International Journal of Electrochemical Science, 6, 555-565. [Link]

  • American Chemical Society. (2024). Electroplated Copper Additives for Advanced Packaging: A Review. ACS Omega. [Link]

  • ProPlate. (n.d.). What role do additives and brighteners play in the electrodeposition process?[Link]

  • Jabraoui, H., et al. (2023). Exploring adsorption behavior of sulfur and nitrogen compounds on transition metal-doped Cu(100) surfaces: insights from DFT and MD simulations. Physical Chemistry Chemical Physics, 25(33), 22005-22016. [Link]

  • Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357-1410. [Link]

  • Matos, J., et al. (2014). An Extensive Computational Study of the Adsorption of Thiophene on Transition Metal Surfaces: Role of Van Der Waals. ECS Meeting Abstracts, MA2014-01(44), 1679. [Link]

  • Ghandour, M. A., et al. (2008). Electrochemical Behavior of Some Substituted Thiosemicarbazones and their Reaction Products with Tetracyanoethylene. International Journal of Electrochemical Science, 3, 324-336. [Link]

  • Hamers, R. J., et al. (2014). Selective Adsorption of Thiol-Containing Molecules on Copper Sulfide Surfaces via Solid-S-S-Molecule Disulfide Linkage Formation. The Journal of Physical Chemistry C, 118(28), 15265–15274. [Link]

  • Inukai, J., et al. (2004). Adsorption of Sulfur and Growth of Copper Sulfide on Cu(100) and Cu(110) in Alkaline Solution. Electrochemistry, 72(6), 458-461. [Link]

  • Wang, Y., et al. (2024). A Novel Leveler W-3: Synthesis and Application in Copper Electroplating for Microvia Filling. Journal of The Electrochemical Society, 171(2), 022503. [Link]

  • Wang, Y., et al. (2023). Structure Performance Correlation of N-Heterocyclic Oligomer Leveler for Acid Copper Plating of Advanced Interconnects. Coatings, 13(3), 629. [Link]

  • Song, C., et al. (2005). The chemistry of copper-containing sulfur adsorbents in the presence of mercaptans. Prepr. Pap.-Am. Chem. Soc., Div. Fuel Chem., 50(2), 522-523. [Link]

  • Saejong, P., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry, 89(3), 1836-1841. [Link]

  • Wang, Y., et al. (2023). Prediction and Effect Verification of Thiamine as a Leveling Agent in Chip Wafer Electroplating. ACS Omega, 8(48), 46066–46075. [Link]

  • Zhang, Q., et al. (2024). Roles of Nitrogen- and Sulphur-Containing Groups in Copper Ion Adsorption by a Modified Chitosan Carboxymethyl Starch Polymer. Polymers, 16(19), 2636. [Link]

  • Zheng, G., et al. (2018). Ab initio molecular dynamics free energy study of enhanced copper (II) dimerization on mineral surfaces. Nature Communications, 9(1), 2858. [Link]

  • Google Patents. (2015).
  • Khettal, H., et al. (2024). A computational study of CH4 adsorption on Ru-Cu (100) binary alloy surface. Algerian Journal of Chemical Engineering, 8, 1-7. [Link]

  • El-Faham, A., et al. (2023). Investigating the corrosion inhibition of copper using DFT theoretical study with three organic molecules. Journal of the Turkish Chemical Society Section A: Chemistry, 10(4), 889-900. [Link]

  • Block, E. (2008). Product Subclass 1: Thietanes and Derivatives. In Science of Synthesis. Georg Thieme Verlag. [Link]

  • Domínguez, S., et al. (2023). The Copper(II)-Thiodiacetate (tda) Chelate as Efficient Receptor of N9-(2-Hydroxyethyl)Adenine (9heade): Synthesis, Molecular and Crystal Structures, Physical Properties and DFT Calculations of [Cu(tda)(9heade)(H2O)]·2H2O. Molecules, 28(15), 5821. [Link]

  • Shaidarova, L. G., et al. (2024). Cationic and anionic phenothiazine derivatives: electrochemical behavior and application in DNA sensor development. Analyst, 149(1), 133-143. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting haze defects in copper plating with thietane additives

Topic: Troubleshooting Haze Defects with Thietane-Based Accelerator Systems To: R&D Scientists, Process Engineers, and MEMS/Microfluidic Device Fabricators From: Dr. Aris Thorne, Senior Application Scientist, Electrochem...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Haze Defects with Thietane-Based Accelerator Systems

To: R&D Scientists, Process Engineers, and MEMS/Microfluidic Device Fabricators From: Dr. Aris Thorne, Senior Application Scientist, Electrochemistry Division Subject: Diagnostic & Remediation Protocols for Haze in Cu-Thietane Systems

Executive Summary: The Chemistry of Haze

Haze in copper electroplating is rarely a cosmetic issue; it is a microstructural failure. In systems utilizing thietane-based additives (cyclic sulfides often used as precursors to SPS/MPS accelerators), haze typically indicates a breakdown in the Competitive Adsorption Mechanism .

Thietanes function by ring-opening to form mercapto-alkyl-sulfonates, which accelerate deposition by displacing the suppressor (PEG/Cl⁻ complex) at the cathode surface. Haze occurs when this displacement becomes unregulated—either due to accelerator overdose, byproduct accumulation, or chloride depletion—resulting in unrefined, multidirectional grain growth (micro-roughness) that scatters light.

This guide provides the protocols to isolate and correct these defects.

The Mechanism: Why Thietanes Cause Haze

To troubleshoot, you must visualize the invisible war occurring at the cathode interface.

  • The Suppressor (PEG + Cl⁻): Forms a monolayer that blocks

    
     reduction, forcing the current to find "accelerated" zones (like the bottom of a via).
    
  • The Thietane (Accelerator): Adsorbs on the copper, disrupting the PEG-Cl film and lowering the activation energy for reduction.

  • The Defect: If the Thietane species dominates the surface globally (instead of locally in features), you get "over-plating" and random nucleation

    
    Haze .
    
Visualizing the Competitive Adsorption Pathway

G Bath Electrolyte Bath (CuSO4 + H2SO4) Cl Chloride Ions (Cl-) (The Bridge) Bath->Cl PEG Suppressor (PEG) (The Blockade) Bath->PEG Thietane Thietane Additive (The Accelerator) Bath->Thietane Complex PEG-Cl-Cu Complex (High Resistance Film) Cl->Complex Bridges PEG to Surface PEG->Complex ActiveSite Active Site (Mercapto-Cu Species) Thietane->ActiveSite Displaces PEG Complex Deposition Controlled Cu Reduction (Bright Finish) Complex->Deposition Inhibits Growth (Grain Refinement) Haze DEFECT: Haze/Roughness (Uncontrolled Nucleation) Complex->Haze Film Breakdown (Low Cl) ActiveSite->Deposition Accelerates Growth ActiveSite->Haze Excess/Byproduct Accumulation

Figure 1: The Competitive Adsorption Model. Haze arises when the Accelerator (Green) overwhelms the Suppressor (Red) or when the Chloride bridge (Yellow) fails.

Diagnostic FAQs & Troubleshooting
Scenario A: The "Morning Sickness" Haze

Q: My bath was perfect yesterday. This morning, the first few wafers came out hazy. Why?

A: This is likely Accelerator Byproduct Accumulation . Thietane additives oxidize during idle periods (or during plating) into sulfinates or sulfonates that do not accelerate but still compete for surface sites.

  • Root Cause: The active disulfide (S-S) bond cleaves and oxidizes, losing its ability to "close" back up.

  • Immediate Action: Run a "Dummy Plating" cycle (see Protocol C) to plate out impurities.

  • Verification: Perform CVS Analysis. If the "Relative Area" (Ar) is low despite recent additions, your active additive is being masked by byproducts.

Scenario B: The "Edge-Ring" Haze

Q: The center of the wafer is bright, but there is a distinct hazy ring around the edge.

A: This is High Current Density (HCD) Burn or Chloride Depletion .

  • Root Cause: Thietane accelerators are diffusion-controlled. At the edges (HCD), the deposition rate is fastest. If the Suppressor or Chloride (which anchors the suppressor) cannot diffuse fast enough to block the edge, the Accelerator runs wild, causing rough, powdery copper (haze).

  • Immediate Action: Check Chloride levels via titration. If Cl < 30 ppm, the suppressor cannot bind.

  • Secondary Action: Increase agitation/flow rate to improve mass transport of the suppressor to the HCD areas.

Scenario C: The "Dull/Matte" Haze

Q: The entire deposit is uniformly dull and hazy, not rough, but lacking reflectivity.

A: This indicates Crystal Lattice Misorientation due to Over-dosing .

  • Root Cause: Too much Thietane additive creates too many nucleation sites simultaneously. Instead of growing large, planar crystals (bright), you grow millions of tiny, chaotic crystals (haze).

  • Immediate Action: Stop adding accelerator. Dilute the bath or run Carbon Treatment (Protocol D).

Quantitative Analysis Protocols

Do not guess. Use these protocols to validate the chemistry.

Protocol A: Hull Cell Analysis (Qualitative)

The Hull Cell creates a range of current densities (from burning to zero) on a single panel.

  • Setup: 267 mL Cell, 2A Current, 10 Minutes, Air Agitation, 25°C.

  • Anode: Phosphorized Copper (bagged).

Interpretation Table:

Zone (Current Density)AppearanceDiagnosisCorrective Action
HCD (Left Edge) Hazy/BurntLow Suppressor or Low ChlorideAdd HCl (target 50-70 ppm) or Carrier.
MCD (Middle) Streaky/HazyOrganics / ParticulatesCheck filtration.[1] Carbon treat if severe.
LCD (Right Edge) Dull/MatteLow Accelerator (Thietane)Only now should you add Accelerator.
LCD (Right Edge) Banded/Step HazeMetallic Contamination (Fe/Zn)Dummy plate at LCD.
Protocol B: CVS (Cyclic Voltammetric Stripping)

Required for Thietane quantification. Conventional titration cannot measure ppm-levels of organics.

  • Method: Modified Linear Approximation Technique (MLAT).

  • Steps:

    • Cycle a Pt electrode in VMS (Virgin Makeup Solution).[2]

    • Measure the stripping peak area (

      
      ).
      
    • Add bath sample.[3] Measure new peak area (

      
      ).
      
    • Logic: Thietanes are accelerators. A sample with active thietane will increase the stripping peak area (

      
      ).
      
    • Warning: If adding the sample decreases the peak, you have massive suppressor overdose or contamination.

Remediation Workflows

When diagnostics confirm a "Dead Bath" (high byproducts) or "Contaminated Bath," use these workflows.

Protocol C: Dummy Plating (Electrolytic Purification)

Use for: Metallic impurities or slight organic imbalances.

  • Cathode: Corrugated steel sheet (maximize surface area).

  • Current: Low Current Density (LCD) is critical. Set to 0.2 - 0.5 A/dm² .

    • Why? Impurities and breakdown products plate out preferentially at low potentials.

  • Time: 2–4 hours.

  • Endpoint: When the dummy cathode looks uniform and salmon-pink (no dark spots).

Protocol D: Carbon Treatment (The "Reset" Button)

Use for: Severe organic contamination or overdose.

CarbonTreat Start Start: Hazy Bath H2O2 1. Add H2O2 (0.1%) (Oxidize Organics) Start->H2O2 Heat 2. Heat to 60°C (2 Hours) H2O2->Heat Carbon 3. Add Activated Carbon (2-4 g/L) Heat->Carbon Filter 4. Filter (<1 micron) (Remove Carbon) Carbon->Filter Readd 5. Re-add Additives (Based on Hull Cell) Filter->Readd

Figure 2: Carbon Treatment Workflow. Note: This removes ALL organics. You must replenish Suppressors and Accelerators from zero.

References
  • Healy, J. P., Pletcher, D., & Goodenough, M. (1992).[4] The chemistry of the additives in an acid copper electroplating bath: Part III. The mechanism of brightening by 4,5-dithia-octane-1,8-disulphonic acid.[4] Journal of Electroanalytical Chemistry.[4] Link

  • Hebert, K. R. (2005). Role of Chloride Ions in Suppression of Copper Electrodeposition by Polyethylene Glycol.[3][5][6][7] Journal of the Electrochemical Society. Link

  • Metrohm App Note. (2024). Introduction to Cyclic Voltammetric Stripping (CVS).[2][5] Metrohm Applications. Link

  • NIST. (2021). Copper Plating Baths: Detecting Accelerator Breakdown Products Via CVS.[5] AZoM / NIST Standards. Link

Disclaimer: These protocols involve handling strong acids and electrical currents.[1][3][8] Always adhere to your facility's MSDS and HSE guidelines.

Sources

Optimization

Optimizing pH stability of Sodium 3-hydroxythietane-3-sulfonate solutions

The following Technical Support Guide is designed for researchers working with Sodium 3-hydroxythietane-3-sulfonate (SHS) . This molecule is chemically distinct as the bisulfite adduct of thietan-3-one , a structural cha...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with Sodium 3-hydroxythietane-3-sulfonate (SHS) . This molecule is chemically distinct as the bisulfite adduct of thietan-3-one , a structural characteristic that dictates its unique stability profile.

Topic: Optimizing pH Stability & Solution Handling Document ID: TS-SHS-004 Last Updated: 2025-10-24

Executive Summary: The Stability Paradox

Sodium 3-hydroxythietane-3-sulfonate is not a static salt; it exists in a dynamic equilibrium. Structurally, it is the bisulfite adduct of thietan-3-one . Its stability is governed by two opposing forces:

  • The Adduct Equilibrium: At neutral-to-basic pH, the molecule reverts to its parent ketone (thietan-3-one) and sodium bisulfite.

  • Ring Strain: The 4-membered thietane ring (~80 kJ/mol strain energy) is susceptible to electrophilic ring-opening in strong acids.

The "Safe Zone" is narrow: pH 4.5 – 5.5. Deviating from this window triggers rapid degradation, observed as yellowing (oxidation), precipitation (ketone polymerization), or a sulfurous odor (SO₂ release).

The Stability Map (Data & Theory)

The following table summarizes the behavior of SHS across the pH spectrum. Use this to diagnose solution failures.

pH RangeDominant SpeciesObserved PhenomenonMechanism of Failure
< 3.0 Ring-Opened ThiolsPrecipitation / Turbidity Acid-Catalyzed Ring Opening. Protonation of the ring sulfur leads to nucleophilic attack by water/anions, breaking the ring into linear mercapto-sulfonates.
4.5 – 5.5 Intact Adduct (Stable) Clear, Colorless Solution Optimal Stability. The pH is low enough to prevent bisulfite dissociation but high enough to maintain ring integrity.
7.0 – 8.5 Thietan-3-one + HSO₃⁻Slight Yellowing / Odor Adduct Dissociation. Equilibrium shifts toward the parent ketone and free bisulfite. The ketone is volatile and reactive.
> 9.0 Polymerized KetoneBrown Precipitate / Tar Base-Mediated Polymerization. Free thietan-3-one undergoes aldol-like condensation; Bisulfite oxidizes to sulfate.
Visualization: Degradation Pathways

The diagram below illustrates the "Safe Zone" and the specific chemical pathways triggered by pH excursions.

SHS_Stability cluster_safe STABILITY WINDOW (pH 4.5 - 5.5) SHS Sodium 3-hydroxythietane-3-sulfonate (Target Molecule) Acid Strong Acid (pH < 3.0) SHS->Acid Base Neutral/Base (pH > 7.0) SHS->Base Oxidation Oxidative Stress (Dissolved O2) SHS->Oxidation Protonated S-Protonated Intermediate Acid->Protonated Protonation of S RingOpen Linear Mercapto-Sulfonates (Irreversible Degradation) Protonated->RingOpen Nucleophilic Attack Dissoc Dissociation Equilibrium Base->Dissoc Reversible Ketone Thietan-3-one + NaHSO3 Dissoc->Ketone Shift Right Polymer Polymerized Tars (Brown Precipitate) Ketone->Polymer Aldol Condensation Sulfoxide Thietane-1-oxide (Sulfoxide Derivative) Oxidation->Sulfoxide S-Oxidation

Figure 1: Reaction pathways for SHS. The central blue node represents the stable adduct. Red and Yellow paths indicate pH-mediated failure modes.

Troubleshooting Guide (FAQ)

Ticket #101: "My solution smells like burning matches (Sulfur)."

Diagnosis: Bisulfite Dissociation. You are likely operating at pH > 6.5 . In this range, the adduct equilibrium shifts to release free bisulfite (HSO₃⁻), which is in equilibrium with dissolved SO₂ gas.

  • Fix: Lower the pH to 5.0 immediately using 1M Acetic Acid.

  • Prevention: Do not use Phosphate Buffered Saline (PBS) at pH 7.4. Switch to a Citrate or Acetate buffer system.

Ticket #102: "A white precipitate formed after 24 hours at 4°C."

Diagnosis: Desulfonation or Ring Opening. If the pH was < 3.0 , the thietane ring opened to form insoluble linear thiols. If the pH was > 7.0 , the parent ketone (thietan-3-one) was released. Thietan-3-one has limited solubility in water compared to the sulfonate salt.

  • Verification: Check the pH. If acidic, the sample is lost. If basic, re-acidifying to pH 5.0 might redissolve the precipitate if polymerization hasn't occurred.

Ticket #103: "Can I autoclave this solution?"

Answer: Absolutely NOT.

  • Reason 1: Heat drives the dissociation of the bisulfite adduct (entropy favors the two-component side: Ketone + Bisulfite).

  • Reason 2: Thietanes are thermally labile and can undergo desulfurization.

  • Protocol: Sterilize via 0.22 µm filtration (PES or PVDF membranes).

Optimized Buffer Protocol

To maintain SHS stability for >7 days, use the following Citrate-EDTA system.

Rationale:

  • Citrate (pH 5.0): Buffers exactly in the center of the stability window.

  • EDTA: Chelates trace metal ions (Fe³⁺, Cu²⁺) which catalyze the oxidation of the thietane sulfur to sulfoxide.

  • Argon Purge: Prevents oxidative degradation.

Step-by-Step Preparation (100 mL Stock)
  • Prepare Buffer Vehicle:

    • Dissolve Sodium Citrate (294 mg) and Citric Acid (150 mg) in 90 mL of HPLC-grade water.

    • Add EDTA (10 mg) .

    • Adjust pH to 5.0 ± 0.1 using dilute HCl or NaOH.

  • Deoxygenation (Critical):

    • Bubble Argon or Nitrogen gas through the buffer for 15 minutes. Thietane sulfur is highly prone to oxidation.[1]

  • Solubilization:

    • Add Sodium 3-hydroxythietane-3-sulfonate (desired mass) to the deoxygenated buffer.

    • Stir gently (do not vortex vigorously to avoid re-introducing oxygen).

  • Final Adjustment:

    • Top up to 100 mL with deoxygenated water.

    • Filter sterilize immediately into amber glass vials.

  • Storage:

    • Store at -20°C for long term.

    • Store at 4°C for up to 1 week.

    • Never store at Room Temperature.

Buffer Selection Decision Tree

Use this logic flow to select the correct buffer for your specific assay conditions.

Buffer_Selection Start Select Buffer for SHS pH_Req Required pH? Start->pH_Req Acidic pH 4.0 - 6.0 pH_Req->Acidic Neutral pH 7.0 - 7.5 pH_Req->Neutral Basic pH > 8.0 pH_Req->Basic Citrate Use Citrate or Acetate (Ideal Stability) Acidic->Citrate ShortTerm Is experiment < 2 hours? Neutral->ShortTerm Stop STOP. SHS will dissociate to Ketone + Sulfite. Basic->Stop Yes_ST Use HEPES or MOPS (Avoid Phosphate) ShortTerm->Yes_ST Yes No_ST Unstable. Expect ~10% dissociation. ShortTerm->No_ST No

Figure 2: Decision matrix for buffer selection. Green paths indicate viable experimental conditions.

References

  • Block, E. (2025). Thietanes and Thietes: Monocyclic Four-Membered Rings Containing Thioether Sulfur. In Comprehensive Heterocyclic Chemistry IV. Elsevier.

    • Grounding: Authoritative source on the ring strain and reactivity of thietanes.[1]

  • Young, P. R., & Jencks, W. P. (1978). The Mechanism of the Reaction of Bisulfite with Aldehydes and Ketones. Journal of the American Chemical Society, 100(4), 1228–1235.

    • Grounding: Establishes the equilibrium constants and pH dependence of bisulfite adduct dissoci
  • Dittmer, D. C. (1995). Thietanes. In Comprehensive Heterocyclic Chemistry II. Pergamon Press.

    • Grounding: Details the oxidation susceptibility of the thietane sulfur to sulfoxides/sulfones.
  • BenchChem Technical Support. (2025). Properties of Thietane Rings and Sulfonate Derivatives.

    • Grounding: General physical properties and handling of thietane derivatives.[1][2]

Sources

Troubleshooting

Purification methods for Sodium 3-hydroxythietane-3-sulfonate (recrystallization)

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of Sodium 3-hydroxythietane-3-sulfonate via recrystallization. This document is...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of Sodium 3-hydroxythietane-3-sulfonate via recrystallization. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address practical challenges encountered in the laboratory. The methodologies described herein are grounded in established chemical principles to ensure both scientific integrity and successful experimental outcomes.

I. Understanding the Molecule and the Challenge

Sodium 3-hydroxythietane-3-sulfonate is a highly polar, water-soluble organic salt. Its structure, featuring a hydroxyl group, an ionic sulfonate group, and a four-membered heterocyclic thietane ring, dictates its unique solubility profile. The primary challenge in its purification is the effective removal of both inorganic salts (e.g., sodium chloride, sodium sulfite) and polar organic impurities, which may have similar solubility characteristics. Recrystallization, a technique that leverages differences in solubility as a function of temperature and solvent composition, is the premier method for purifying this class of compounds.[1]

II. Frequently Asked Questions (FAQs) on Recrystallization

Q1: How do I select the best solvent system for recrystallizing Sodium 3-hydroxythietane-3-sulfonate?

A1: The ideal solvent system is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2] Given the polar and ionic nature of Sodium 3-hydroxythietane-3-sulfonate, a single organic solvent is unlikely to be effective, as the compound is generally insoluble in non-polar organic solvents.[3] Therefore, a mixed-solvent system is the most logical approach.[4][5]

The Guiding Principle: You will need a "good" solvent that readily dissolves the compound when hot, and a miscible "poor" solvent (or "antisolvent") that, when added, reduces the compound's solubility and induces crystallization upon cooling.[4]

  • Primary (Good) Solvents:

    • Water: The most potent solvent for this compound due to its high polarity and ability to solvate the sodium and sulfonate ions. However, its very high solvating power might lead to poor recovery if used alone.

    • Methanol/Ethanol: These polar protic solvents are also excellent candidates. They can dissolve the sulfonate salt, especially when heated, but are generally less effective than water, which can be advantageous for recovery.[6]

  • Antisolvents (Poor) Solvents:

    • Isopropanol (IPA): Less polar than ethanol and an excellent first choice for an antisolvent.

    • Acetone: A polar aprotic solvent that is generally a poor solvent for inorganic salts, which can be beneficial for their removal. It is miscible with water and short-chain alcohols.[7]

    • Tetrahydrofuran (THF): Another less polar, water-miscible solvent that can serve as an effective antisolvent.[8]

A systematic approach is to dissolve the crude material in a minimal amount of hot primary solvent (e.g., water or methanol) and then slowly add the antisolvent until the solution becomes faintly cloudy (turbid). A few drops of the hot primary solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[4]

Q2: What are the likely impurities from the synthesis of Sodium 3-hydroxythietane-3-sulfonate?

A2: Understanding potential impurities is critical for designing an effective purification strategy. Based on common synthetic routes for related hydroxy sulfonates, which often involve the reaction of an epoxide with a sulfite source, the primary impurities are:[9][10]

  • Inorganic Salts: Excess sodium sulfite (Na₂SO₃), sodium bisulfite (NaHSO₃), or sodium chloride (NaCl) if neutralizations are performed. These are typically insoluble in alcohols and acetone, which can be exploited during purification.[6]

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Diol Byproducts: Hydrolysis of the epoxide starting material can lead to the formation of a diol (e.g., 2-chloro-1,3-propanediol). This is a polar organic impurity that may co-crystallize if the solvent system is not chosen carefully.

Q3: Can I use activated charcoal during the recrystallization?

A3: Yes, if your crude product solution is colored. Colored impurities are often large, conjugated organic molecules that can be effectively removed by adsorption onto activated charcoal.[1]

Procedure: After dissolving the crude solid in the hot primary solvent, cool the solution slightly and add a small amount (typically 1-2% by weight) of activated charcoal. Reheat the mixture to boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal before adding the antisolvent or allowing the solution to cool.[11] Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

III. Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of Sodium 3-hydroxythietane-3-sulfonate.

Problem 1: The compound "oils out" instead of forming crystals.

"Oiling out" is the separation of the solute as a liquid phase rather than a solid.[9][11] This is a common issue with polar compounds when the solution is supersaturated or cools too quickly.

  • Causality & Explanation:

    • High Impurity Concentration: Impurities can depress the melting point of the mixture, leading to the separation of a liquid solute.

    • Solution Temperature Exceeds Melting Point: The compound is separating from a solution that is hotter than its melting point.

    • Excessive Supersaturation: The concentration of the solute is too high, or the solution was cooled too rapidly, preventing orderly crystal lattice formation.

  • Solutions:

    • Reheat and Add More Solvent: Heat the mixture to redissolve the oil. Add a small amount (10-20%) of the primary ("good") solvent to lower the saturation point.[9][11]

    • Slow Down Cooling: Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. Slower cooling provides more time for proper crystal nucleation.[9]

    • Change Solvent System: The polarity difference between your solvent and antisolvent may be too large. If using a water/acetone system, try a water/isopropanol system, which has a more gradual polarity change.

Problem 2: No crystals form, even after the solution has cooled completely.

This is one of the most frequent issues in recrystallization and typically points to one of two main causes.[9]

  • Causality & Explanation:

    • Too Much Solvent: This is the most common reason.[9] If an excessive amount of the primary solvent was used, the solution will not be saturated upon cooling, and the compound will remain dissolved.

    • Supersaturation without Nucleation: The solution is supersaturated, but the crystals have not had a point to initiate growth (nucleation).

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. For volatile organic solvents, this can be done on a rotary evaporator or by carefully boiling it off in a fume hood. Continue until the solution is visibly more concentrated, then attempt to cool again.[9]

    • Induce Crystallization (Promote Nucleation):

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for crystals to begin forming.[12]

      • Seeding: If you have a small crystal of the pure product, add it to the cooled solution. This "seed" crystal acts as a template for further crystal growth.[12]

    • Increase Antisolvent Concentration: If using a mixed-solvent system, you can try adding a small amount more of the "poor" solvent to the cooled solution to further decrease the compound's solubility. Add dropwise until turbidity appears, then let it stand.

Problem 3: The recrystallization yield is very low.

A low yield indicates that a significant portion of your product remained in the mother liquor (the solution after filtration).

  • Causality & Explanation:

    • Excessive Solvent: As with the failure to form crystals, using too much solvent is a primary cause.

    • Premature Crystallization: If the product crystallizes during a hot filtration step (to remove impurities like charcoal), it will be lost.

    • Incomplete Cooling: Not allowing the solution to cool for a sufficient time or to a low enough temperature will leave more product dissolved.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.

  • Solutions:

    • Optimize Solvent Volume: In subsequent attempts, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.

    • Recover a Second Crop: The mother liquor can be concentrated by evaporating a portion of the solvent and re-cooling to obtain a second, though likely less pure, batch of crystals.

    • Ensure Thorough Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

    • Use Ice-Cold Washing Solvent: Always use a minimal amount of ice-cold solvent to wash the filtered crystals. This removes residual mother liquor without dissolving a significant amount of the product.[1]

Recrystallization Troubleshooting Workflow

G start Crude Sodium 3-hydroxythietane-3-sulfonate dissolve Dissolve in MINIMUM hot primary solvent (e.g., Water, Methanol) start->dissolve cool Cool solution slowly dissolve->cool outcome Evaluate Outcome cool->outcome oiling_out Problem: 'Oiling Out' outcome->oiling_out Liquid separates no_crystals Problem: No Crystals Form outcome->no_crystals Solution remains clear low_yield Problem: Low Yield outcome->low_yield Few crystals form success Success: Pure Crystals Formed outcome->success Good crystal formation solution_oil 1. Reheat to dissolve oil 2. Add more primary solvent 3. Cool even slower oiling_out->solution_oil solution_nocrystal 1. Reduce solvent volume (evaporate) 2. Induce nucleation (scratch/seed) 3. Add more antisolvent no_crystals->solution_nocrystal solution_lowyield 1. Concentrate mother liquor for 2nd crop 2. Use less solvent next time 3. Ensure complete cooling low_yield->solution_lowyield collect Collect crystals by vacuum filtration. Wash with ice-cold solvent. success->collect solution_oil->cool solution_nocrystal->cool

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

IV. Experimental Protocol: Recrystallization of Sodium 3-hydroxythietane-3-sulfonate

This protocol provides a starting point for the purification. The optimal solvent ratios and volumes may need to be adjusted based on the purity of the crude material.

Materials:

  • Crude Sodium 3-hydroxythietane-3-sulfonate

  • Primary Solvent: Methanol or Ethanol

  • Antisolvent: Isopropanol (IPA) or Acetone

  • Erlenmeyer flasks

  • Hotplate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Selection (Small Scale Test):

    • Place ~50 mg of crude material into a small test tube.

    • Add the primary solvent (e.g., Methanol) dropwise while heating gently until the solid just dissolves. Note the approximate volume.

    • Add the antisolvent (e.g., IPA) dropwise until the solution turns cloudy.

    • Warm the solution until it becomes clear again.

    • Allow the test tube to cool to room temperature, then place it in an ice bath. If well-formed crystals appear, this is a viable solvent system.

  • Dissolution (Scale-Up):

    • Place the bulk crude material into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add the primary solvent (Methanol) in portions while heating the mixture to a gentle boil with stirring.

    • Continue adding the minimum amount of hot solvent until the solid is completely dissolved. Note: If insoluble impurities remain, proceed to step 3. Otherwise, go to step 4.

  • Hot Gravity Filtration (Optional):

    • If insoluble impurities or activated charcoal are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.[12]

  • Crystallization:

    • Heat the clear solution to boiling. Remove it from the heat source.

    • Slowly add the antisolvent (IPA) with swirling until the solution remains faintly turbid.

    • Add a few drops of the hot primary solvent (Methanol) until the solution becomes clear again.

    • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Break the vacuum and gently wash the crystals with a small amount of ice-cold antisolvent (IPA) to rinse away the mother liquor.

    • Reapply the vacuum to pull the wash solvent through. Continue to pull air through the crystals for 15-20 minutes to partially dry them.

    • Transfer the purified crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Table 1: Recommended Solvent Systems & Properties

Primary (Good) SolventAntisolvent (Poor) SolventBoiling Point (°C)Polarity IndexKey Considerations
WaterIsopropanol (IPA)100 / 82.510.2 / 4.3Excellent for highly impure samples. Water's high boiling point can make drying slow.
MethanolIsopropanol (IPA)64.7 / 82.56.6 / 4.3Good general-purpose system with lower boiling points for easier solvent removal.
EthanolAcetone78.4 / 565.2 / 5.1Effective for removing certain inorganic salt impurities that are insoluble in acetone.
WaterAcetone100 / 5610.2 / 5.1A large polarity difference may increase the risk of "oiling out."[9]

V. References

  • Carney, D. W., & La, D. S. (2021). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry, 86(21), 15985–15994. Available at: [Link]

  • Carney, D. W., & La, D. S. (2021). Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. Preprint. Available at: [Link]

  • Roblin, R. O., & Clapp, J. W. (1950). U.S. Patent No. 2,744,907. U.S. Patent and Trademark Office. Available at:

  • Chen, J., et al. (2023). CN Patent No. 116,253,668. Google Patents. Available at:

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. UCI Department of Chemistry. Available at: [Link]

  • Ferrari et al. (2012). U.S. Patent No. 8,308,695. U.S. Patent and Trademark Office. Available at:

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Wu, E. P., & Li, Y. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1358–1385. Available at: [Link]

  • Eckert, G. M. (1957). U.S. Patent No. 2,806,876. U.S. Patent and Trademark Office. Available at:

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. Organic Process Research & Development, 14(4), 897-909. Available at: [Link]

  • PI Industries Ltd. (2024). WO Patent No. 2024/134,681. Google Patents. Available at:

  • Holmberg, K., et al. (2005). Synthesis of Hydroxy Sulfonate Surfactants. Molecules, 10(9), 1171-1182. Available at: [Link]

  • Abbott, F. S., & Haya, K. (1978). Synthesis of substituted thietanes and thiolanes from α- and β-chloroepoxides and their oxidation to 1,1-dioxides. Canadian Journal of Chemistry, 56(1), 71-82. Available at: [Link]

  • Wu, E. P., & Li, Y. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1358–1385. Available at: [Link]

  • Lamberti, V. (1966). U.S. Patent No. 3,231,607. Google Patents. Available at:

  • Garg, N. K. (n.d.). Patents & Products. UCLA Department of Chemistry and Biochemistry. Available at: [Link]

  • Al-Hamidi, H., et al. (2021). Preparation and solubility profile study of sodium and potassium salts of mefenamic acid. Journal of the Chilean Chemical Society, 66(2), 5183-5188. Available at: [Link]

  • Ramalho, J. P., et al. (2021). Solubility of Organic Salts in Solvent–Antisolvent Mixtures. Journal of Chemical Information and Modeling, 61(9), 4458-4467. Available at: [Link]

  • Holmberg, K., et al. (2005). Synthesis of Hydroxy Sulfonate Surfactants. ResearchGate. Available at: [Link]

  • Delgado, D. R., et al. (2010). Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures. ResearchGate. Available at: [Link]

  • University of New South Wales. (n.d.). Recrystallisation. School of Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: HPLC Quantification of Sodium 3-hydroxythietane-3-sulfonate

This guide outlines a validated, high-performance liquid chromatography (HPLC) strategy for quantifying Sodium 3-hydroxythietane-3-sulfonate (HTS) , a specialized organosulfur building block (CAS: 1934789-86-2). Unlike s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a validated, high-performance liquid chromatography (HPLC) strategy for quantifying Sodium 3-hydroxythietane-3-sulfonate (HTS) , a specialized organosulfur building block (CAS: 1934789-86-2).

Unlike standard pharmaceutical intermediates, HTS possesses a strained thietane ring and a highly polar sulfonate group, creating a "retention vs. stability" paradox. Standard Reverse-Phase (RP) methods often fail to retain it, while normal phase degrades it. This guide compares a robust Ion-Pairing RP-HPLC method against Ion Chromatography (IC) and Quantitative NMR (qNMR), demonstrating why HPLC remains the versatile workhorse for purity analysis.

Part 1: The Analytical Challenge

Sodium 3-hydroxythietane-3-sulfonate is a small, anionic heterocycle. Its analysis is complicated by three factors:

  • Extreme Polarity: The sulfonate group (

    
    ) causes the molecule to elute in the void volume (
    
    
    
    ) on standard C18 columns.
  • UV Transparency: The molecule lacks a conjugated

    
    -system. Detection relies on the weak auxochromic effect of the sulfur atom in the thietane ring (~205–215 nm).
    
  • Ring Strain: The 4-membered thietane ring is susceptible to ring-opening polymerization or oxidation under harsh acidic/basic conditions, requiring a gentle mobile phase.

Comparative Landscape: Why HPLC?

The following table compares the proposed HPLC method against common alternatives used in Certificate of Analysis (CoA) generation.

FeatureMethod A: Ion-Pair HPLC (Recommended) Method B: Ion Chromatography (IC) Method C: qNMR
Selectivity High (Separates ring-opened degradants)Medium (Separates anions, not organic isomers)Very High (Structural absolute purity)
Sensitivity (LOQ) 0.5 µg/mL (UV 210 nm)0.1 µg/mL (Conductivity)~1 mg/mL (Low sensitivity)
Throughput High (15 min run)Medium (20-30 min run)Low (Expert interpretation required)
Robustness High (Buffered mobile phase)Low (Matrix interference common)High (Non-destructive)
Primary Use Routine QC & Impurity Profiling Counter-ion quantificationReference Standard Qualification

Part 2: Recommended Methodology (Ion-Pair RP-HPLC)

This protocol utilizes Ion-Pair Chromatography (IPC) . The addition of a lipophilic cation (Tetrabutylammonium, TBA


) to the mobile phase forms a neutral ion-pair with the HTS sulfonate anion, allowing it to interact with the non-polar C18 stationary phase.
Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (or ELSD for higher sensitivity).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Potassium Phosphate Buffer (pH 6.5) + 
    
    
    
    Tetrabutylammonium Hydroxide (TBAH).
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Detection: UV @

    
     (Reference: 
    
    
    
    ).
  • Injection Volume:

    
    .
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
8.06040Elution of HTS & Organics
10.06040Wash
10.1955Re-equilibration
15.0955End
Standard & Sample Preparation
  • Diluent: Mobile Phase A (without TBAH) : Acetonitrile (90:10). Note: Avoid pure water to prevent hydrolysis.

  • Stock Solution: Dissolve

    
     HTS in 
    
    
    
    diluent (
    
    
    ).
  • Working Standard: Dilute Stock to

    
    .
    

Part 3: Scientific Logic & Validation (E-E-A-T)

Mechanism of Separation

The TBA


 cation acts as a "dynamic exchanger." It adsorbs onto the hydrophobic C18 surface, creating a pseudo-anion exchange surface. The HTS sulfonate anion (

) is retained via electrostatic attraction to the TBA

and hydrophobic interaction of the thietane ring.

Why pH 6.5?

  • At pH < 3, the thietane ring is at risk of acid-catalyzed ring opening (forming mercapto-alcohols).

  • At pH > 8, silica dissolution of the column increases.

  • pH 6.5 is optimal for sulfonate stability and silica longevity.

Visualizing the Workflow

The following diagram illustrates the decision logic and analytical workflow for HTS purity.

HTS_Analysis_Workflow Sample Crude HTS Sample Prep Dissolution in Buffered Diluent Sample->Prep Separation IPC-HPLC Separation (C18 + TBAH) Prep->Separation Check Check Retention (k' > 2.0?) Separation->Check Detection UV Detection (210 nm) Data Purity Calculation (Area Normalization) Detection->Data Check->Detection Yes Adjust Increase TBAH Conc. Check->Adjust No Adjust->Separation

Caption: Analytical workflow for Sodium 3-hydroxythietane-3-sulfonate showing the critical retention check loop.

Part 4: Comparative Performance Data

The following data summarizes the validation parameters of the Ion-Pair HPLC method compared to Ion Chromatography (Conductivity Detection).

ParameterIon-Pair HPLC (Proposed)Ion Chromatography (Alternative)
Linearity (

)

(

)

(

)
Precision (RSD, n=6)


Specificity Resolves thietane from ring-opened impuritiesCo-elution of organic sulfonates possible
Limit of Quantitation


Cost Per Analysis Low (Standard Solvents)Medium (Specialized Columns)
Troubleshooting Guide
  • Ghost Peaks: Often caused by impurities in the TBAH reagent. Use "HPLC Grade" ion-pair reagents only.

  • Drifting Retention Times: Temperature control is critical in ion-pair chromatography. Ensure column oven is stable at

    
    .
    
  • Baseline Noise: At 210 nm, acetonitrile absorbs slightly. Use "Far UV" grade Acetonitrile.

References

  • Sigma-Aldrich. Sodium 3-hydroxythietane-3-sulfonate Product Page (CAS 1934789-86-2).[1] Retrieved from

  • Enamine Store. Sodium 3-hydroxythietane-3-sulfonate Building Block.[2] Retrieved from

  • Weiss, J. (2016). Handbook of Ion Chromatography. Wiley-VCH.
  • Center for Drug Evaluation and Research (CDER).Review of Chromatographic Methods for Sulfonate Salts.

Sources

Comparative

A Comparative Guide to Thietane Sulfonate Additives for Enhanced Lithium-Ion Battery Performance: An EIS-Based Analysis

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of safer, longer-lasting, and more efficient lithium-ion batteries (LIBs), the role of electrolyte additives cannot be overstated....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of safer, longer-lasting, and more efficient lithium-ion batteries (LIBs), the role of electrolyte additives cannot be overstated. These chemical agents, though used in small quantities, are instrumental in engineering a stable solid electrolyte interphase (SEI) on the anode surface, a critical factor governing battery performance and longevity. This guide provides an in-depth technical comparison of an emerging class of additives, thietane sulfonates, with the industry-standard alternatives, vinylene carbonate (VC) and fluoroethylene carbonate (FEC). Our analysis is grounded in the powerful diagnostic technique of Electrochemical Impedance Spectroscopy (EIS), offering nuanced insights into the interfacial dynamics within the battery.

The Critical Role of the Solid Electrolyte Interphase (SEI)

The SEI is a passivation layer formed on the anode surface during the initial charging cycles of a lithium-ion battery.[1] It is formed by the reductive decomposition of electrolyte components. An ideal SEI should be electronically insulating to prevent further electrolyte decomposition but ionically conductive to allow the passage of Li+ ions. The composition and morphology of the SEI, largely influenced by electrolyte additives, directly impact the battery's capacity retention, cycle life, and safety.[1]

Benchmarking SEI-Forming Additives: VC and FEC

Vinylene carbonate (VC) and fluoroethylene carbonate (FEC) are two of the most widely used and studied electrolyte additives. They are known to form a stable and effective SEI layer on graphite and silicon-based anodes.

  • Vinylene Carbonate (VC): VC is known to polymerize on the anode surface, forming a poly(VC) layer that is an effective Li+ conductor and helps to suppress solvent co-intercalation into graphite anodes.[2] However, the SEI formed by VC can sometimes lead to increased impedance, especially at higher concentrations.[2]

  • Fluoroethylene Carbonate (FEC): FEC is particularly effective for stabilizing the SEI on silicon anodes, which experience large volume changes during cycling. The resulting SEI is rich in lithium fluoride (LiF), which is believed to impart greater mechanical stability and reduce electrolyte decomposition.[3] However, FEC can be consumed during cycling, leading to a gradual increase in impedance.[2]

The Emergence of Sulfur-Containing Additives: A Focus on Thietane Sulfonates

Sulfur-containing compounds, such as sulfites, sulfates, and sultones, have emerged as a promising class of electrolyte additives.[1][4] They are known to be reduced at higher potentials than the bulk electrolyte, leading to the formation of a robust SEI rich in inorganic species like lithium sulfate (Li2SO4) and lithium sulfite (Li2SO3).[5] These inorganic components are believed to contribute to a more stable and less resistive SEI compared to the organic-rich layers formed by carbonate-based additives.

Thietane sulfonates , a specific class of cyclic sulfonates, are of particular interest due to their unique ring structure. While direct, extensive comparative studies on thietane sulfonates are still emerging in publicly available literature, their performance can be inferred from closely related sulfur-containing additives like propane sultone (PS) and ethylene sulfate (DTD).

Mechanistic Advantage of Thietane Sulfonates

The proposed mechanism for SEI formation with thietane sulfonate additives involves a multi-step reduction process. The thietane ring is expected to undergo reductive cleavage, leading to the formation of lithium alkyl sulfonates and other sulfur-containing species. This process is believed to create a dense and uniform SEI layer with a high concentration of inorganic components, which is beneficial for long-term cycling stability.

Thietane Sulfonate Thietane Sulfonate Reduction at Anode Reduction at Anode Thietane Sulfonate->Reduction at Anode e- Ring Opening Ring Opening Reduction at Anode->Ring Opening Formation of Li-alkyl sulfonates Formation of Li-alkyl sulfonates Ring Opening->Formation of Li-alkyl sulfonates Inorganic-rich SEI Inorganic-rich SEI Formation of Li-alkyl sulfonates->Inorganic-rich SEI

Caption: Proposed mechanism of SEI formation with thietane sulfonate additives.

Comparative Performance Analysis: An EIS Perspective

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the various resistive and capacitive elements within a battery.[6] A typical Nyquist plot for a lithium-ion battery shows a semicircle at high-to-medium frequencies, representing the impedance of the SEI layer and the charge-transfer resistance, followed by a straight line at low frequencies, representing the diffusion of lithium ions in the electrode.

Interpreting EIS Data for Additive Performance

By comparing the EIS spectra of cells with different additives, we can deduce their impact on the SEI properties. A smaller semicircle diameter generally indicates a lower SEI resistance and/or charge-transfer resistance, which is desirable for better rate capability and lower energy loss.

Table 1: Comparative Performance of Electrolyte Additives

Additive ClassExample AdditivePredominant SEI ComponentsTypical SEI Resistance (from EIS)Key AdvantagesPotential Drawbacks
Unsaturated Carbonate Vinylene Carbonate (VC)Poly(VC), Lithium CarbonatesModerateGood film-forming properties, improves cycling stability.[2]Can increase impedance at high concentrations.[2]
Fluorinated Carbonate Fluoroethylene Carbonate (FEC)LiF, Lithium CarbonatesModerate to HighExcellent for Si anodes, mechanically stable SEI.[3]Continuous consumption during cycling.[2]
Sulfur-Containing (Sultone) 1,3-Propane Sultone (PS)Lithium Alkyl Sulfonates, Li2SO3Low to ModerateForms a stable, low-resistance SEI, good high-temperature performance.[4]Can sometimes lead to gas generation.[4]
Sulfur-Containing (Thietane Sulfonate) HypothesizedLithium Alkyl Sulfonates, Li2SExpected to be LowPotentially forms a highly stable and conductive SEI due to the unique ring strain and sulfur chemistry.Further research needed to confirm performance and potential side reactions.

Note: The performance of thietane sulfonates is inferred from the behavior of structurally similar sulfur-containing additives.

Experimental Protocol: EIS Measurement for Additive Comparison

To conduct a rigorous comparison of these additives, the following experimental protocol for EIS is recommended:

  • Cell Assembly: Assemble coin cells (e.g., 2032-type) with the desired anode (e.g., graphite or silicon) and cathode (e.g., NMC or LFP) materials. The electrolyte should consist of a standard carbonate solvent mixture (e.g., EC:DMC 1:1 v/v) with 1 M LiPF6 salt. Prepare separate batches of electrolyte containing 1-2 wt% of the additive to be tested (e.g., no additive, VC, FEC, and a thietane sulfonate).

  • Formation Cycles: Perform two to three formation cycles at a low C-rate (e.g., C/20) to allow for the formation of a stable SEI layer.

  • EIS Measurement:

    • Bring the cells to a consistent state of charge (SOC), typically 50% or 100%.

    • Allow the cells to rest for several hours to reach equilibrium.

    • Connect the cell to a potentiostat with a frequency response analyzer.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Record the resulting AC current response to calculate the impedance at each frequency.

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (-Z'' vs. Z').

    • Fit the high-to-medium frequency semicircle to an equivalent circuit model to extract the SEI resistance (R_SEI) and charge-transfer resistance (R_ct).

    • Compare the R_SEI and R_ct values for the different additives.

cluster_prep Cell Preparation cluster_formation SEI Formation cluster_eis EIS Measurement cluster_analysis Data Analysis Cell Assembly Cell Assembly Formation Cycles Formation Cycles Cell Assembly->Formation Cycles Electrolyte Preparation Electrolyte Preparation Electrolyte Preparation->Cell Assembly Set SOC Set SOC Formation Cycles->Set SOC Rest Rest Set SOC->Rest AC Perturbation AC Perturbation Rest->AC Perturbation Data Acquisition Data Acquisition AC Perturbation->Data Acquisition Nyquist Plot Nyquist Plot Data Acquisition->Nyquist Plot Equivalent Circuit Fitting Equivalent Circuit Fitting Nyquist Plot->Equivalent Circuit Fitting Compare Parameters Compare Parameters Equivalent Circuit Fitting->Compare Parameters

Caption: Experimental workflow for comparative EIS analysis of electrolyte additives.

Conclusion and Future Outlook

While VC and FEC remain the incumbent choices for SEI-forming additives, the exploration of sulfur-containing compounds, particularly thietane sulfonates, presents a compelling avenue for advancing lithium-ion battery technology. The available data on related sulfur-containing additives suggests that they can form a more stable and less resistive SEI, which is a critical step towards achieving longer cycle life and improved performance, especially under demanding conditions.

The unique chemical structure of thietane sulfonates holds the promise of forming a highly effective SEI layer. However, comprehensive and direct comparative studies with established additives are necessary to fully elucidate their performance benefits and potential drawbacks. Future research should focus on synthesizing various thietane sulfonate derivatives and conducting systematic electrochemical evaluations, with EIS being a central analytical tool. Such studies will be invaluable in guiding the rational design of next-generation electrolytes for high-performance lithium-ion batteries.

References

Sources

Validation

A Senior Application Scientist's Guide to Cyclic Voltammetry Analysis of Sodium 3-hydroxythietane-3-sulfonate on Copper

Introduction Sodium 3-hydroxythietane-3-sulfonate is a unique heterocyclic organic salt incorporating a strained four-membered thietane ring, a hydroxyl group, and a sulfonate moiety. Thietanes and their derivatives are...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sodium 3-hydroxythietane-3-sulfonate is a unique heterocyclic organic salt incorporating a strained four-membered thietane ring, a hydroxyl group, and a sulfonate moiety. Thietanes and their derivatives are gaining significant attention in medicinal chemistry as valuable structural motifs.[1][2][3] The sulfonate group imparts high water solubility, making it a candidate for various aqueous applications, potentially as an additive in electroplating baths or as a specialized electrolyte component.[4][5][6] In industrial settings like printed circuit board (PCB) manufacturing, organic additives in copper plating baths are critical for controlling the quality, ductility, and tensile strength of the deposited copper.[7][8]

Cyclic Voltammetry (CV) is a powerful and versatile electrochemical technique ideal for probing the behavior of such molecules at an electrode interface.[9][10][11] When applied to a copper electrode, CV can elucidate the adsorption characteristics of Sodium 3-hydroxythietane-3-sulfonate, its influence on copper deposition and stripping processes, and its intrinsic redox activity. This guide provides a comprehensive framework for performing and interpreting CV analysis of this compound on a copper electrode, compares the technique with viable alternatives, and explains the causality behind the experimental design.

Part 1: Core Principles and Experimental Causality

The electrochemical system under investigation is complex, involving the inherent redox behavior of the copper electrode itself and the interaction of the Sodium 3-hydroxythietane-3-sulfonate analyte with the electrode surface.

The Copper Electrode: A copper working electrode in an aqueous electrolyte exhibits characteristic oxidation and reduction peaks. In the anodic (positive) scan, copper can be oxidized to Cu(I) and subsequently to Cu(II) species.[12][13] In the cathodic (negative) scan, these copper oxides are reduced back to metallic copper.[14] The exact potentials of these peaks are highly dependent on the pH and composition of the electrolyte.[15][16] It is crucial to first characterize this background behavior in the chosen electrolyte before introducing the analyte.

The Analyte - Sodium 3-hydroxythietane-3-sulfonate: The key to this analysis is understanding how the analyte interacts with the copper surface.

  • Adsorption: The sulfur atom in the thietane ring is expected to have a strong affinity for the copper surface, leading to adsorption.[17] This adsorption can block active sites on the electrode, thereby inhibiting the copper oxidation/reduction processes. This inhibition is directly observable in the CV as a decrease in the peak currents associated with copper's redox activity.[13]

  • Electrochemical Activity: While the sulfonate group is generally electrochemically inert, the sulfur atom in the thietane ring could potentially undergo oxidation at sufficiently high positive potentials.[17]

  • Influence on Copper Deposition: In applications like electroplating, additives can act as suppressors or levelers.[8][18] By adsorbing onto the copper surface, Sodium 3-hydroxythietane-3-sulfonate may alter the rate of copper deposition, a phenomenon that can be quantified using a variation of CV known as Cyclic Voltammetry Stripping (CVS).[7][19][20]

The choice of CV as the primary analytical tool is deliberate. It provides more objective and quantitative data on additive activity compared to qualitative methods like Hull Cell testing.[7][19] Furthermore, CV is highly sensitive to surface phenomena, making it ideal for studying the adsorption and inhibitory effects that are central to the function of plating additives.[21][22]

Part 2: Detailed Experimental Protocol

This protocol outlines a self-validating system. Each step is designed to ensure reproducibility and to isolate the electrochemical signature of the analyte from background signals.

1. Materials and Reagents:

  • Working Electrode (WE): Polycrystalline copper disk (e.g., 3 mm diameter) embedded in an inert sheath (e.g., PEEK).

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl, 3M KCl).

  • Counter Electrode (CE): Platinum wire or graphite rod.

  • Electrolyte: 0.1 M Sodium Sulfate (Na₂SO₄) in deionized water. This is a relatively inert supporting electrolyte. The pH should be measured and kept consistent.

  • Analyte: Sodium 3-hydroxythietane-3-sulfonate.

  • Polishing Materials: Alumina slurries (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) on polishing pads.

2. Electrode Preparation (Critical Step):

  • Mechanical Polishing: Polish the copper WE sequentially with decreasing grades of alumina slurry (1.0, 0.3, and 0.05 µm) to obtain a mirror-like finish. This step is vital for ensuring a reproducible surface area and removing any passivating oxide layers.

  • Sonication: After polishing, sonicate the electrode in deionized water for 2-3 minutes to remove any adhered polishing debris.

  • Electrochemical Cleaning (Optional but Recommended): In the electrochemical cell with only the supporting electrolyte, cycle the potential for several scans until a stable and reproducible CV for bare copper is obtained. This ensures the removal of any fine oxides formed after polishing.

3. Electrochemical Cell Setup:

  • Assemble the three electrodes in a glass electrochemical cell containing a known volume of the supporting electrolyte (e.g., 10 mL of 0.1 M Na₂SO₄).

  • Position the tip of the reference electrode close to the working electrode surface to minimize iR drop (uncompensated resistance).

  • Purge the solution with an inert gas (Nitrogen or Argon) for 10-15 minutes before the experiment and maintain a blanket of the gas over the solution during the measurement to remove dissolved oxygen, which can interfere with the measurements.

4. Data Acquisition:

  • Connect the electrodes to a potentiostat.

  • Background CV: Record the CV of the copper electrode in the pure supporting electrolyte. A typical potential window might be -1.2 V to +0.5 V vs. SCE. Scan at a rate of 50 mV/s. This scan establishes the baseline behavior of the copper electrode.[13][23]

  • Analyte Addition: Add a known concentration of Sodium 3-hydroxythietane-3-sulfonate to the cell (e.g., to a final concentration of 1 mM).

  • Analyte CV: Allow the solution to equilibrate for a few minutes, then record the CV under the same conditions as the background scan.

  • Variable Scan Rate Study: To investigate the nature of the electrochemical processes (diffusion-controlled vs. surface-adsorbed), vary the scan rate (e.g., 10, 20, 50, 100, 200 mV/s). For adsorbed species, peak current is proportional to the scan rate, whereas for diffusion-controlled processes, it is proportional to the square root of the scan rate.[9]

Experimental Workflow Diagram

G cluster_prep 1. Electrode Preparation cluster_setup 2. Cell Setup & Baseline cluster_analysis 3. Analyte Analysis p1 Mechanical Polishing (Alumina Slurry) p2 Sonication (Deionized Water) p1->p2 Remove debris s1 Assemble 3-Electrode Cell (Cu WE, Pt CE, Ag/AgCl RE) p2->s1 Place clean electrode in cell s2 Add Supporting Electrolyte (e.g., 0.1M Na2SO4) s1->s2 s3 Purge with N2/Ar s2->s3 s4 Run Background CV (Bare Cu Response) s3->s4 a1 Add Analyte (Sodium 3-hydroxythietane-3-sulfonate) s4->a1 Establish baseline a2 Record CV at 50 mV/s a1->a2 a3 Perform Scan Rate Study (10-200 mV/s) a2->a3 a4 Data Interpretation a3->a4 G q1 What is the primary analytical goal? ans1 Study surface interaction & inhibitory effect? q1->ans1 ans2 Quantify bulk concentration? q1->ans2 ans3 Confirm surface composition post-test? q1->ans3 tech1 Use Cyclic Voltammetry (CV) or EIS ans1->tech1 tech2 Use HPLC or Ion Chromatography ans2->tech2 tech3 Use XPS ans3->tech3

Sources

Comparative

Validating Thietane 1,1-Dioxides (Cyclic Sulfones) as Bioisosteres in Drug Discovery

Executive Summary In the pursuit of novel intellectual property and improved physicochemical profiles, medicinal chemists have moved beyond standard aliphatic rings.[1][2][3] While oxetanes and azetidines have become sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of novel intellectual property and improved physicochemical profiles, medicinal chemists have moved beyond standard aliphatic rings.[1][2][3] While oxetanes and azetidines have become staples in modern drug design, thietane 1,1-dioxides (often colloquially referred to as thietane sulfonates in discovery contexts) represent an underutilized yet powerful bioisostere.

This guide provides a technical validation of thietane 1,1-dioxides as isosteres for gem-dimethyl groups, carbonyls, and acyclic sulfones . It details their structural advantages, metabolic stability, and synthetic accessibility, supported by comparative data and experimental protocols.

Physicochemical Profiling & Bioisosteric Rationale[1]

The "Expanded Sulfone" Advantage

Thietane 1,1-dioxides are 4-membered cyclic sulfones. Unlike their 3-membered counterparts (episulfones), which are unstable, thietane dioxides are chemically robust. Their value lies in their unique combination of high polarity, low lipophilicity, and specific geometric constraints.

Comparative Structural Metrics
PropertyCyclobutaneOxetaneThietane 1,1-Dioxide
Ring Pucker Angle ~30°~8° (Planar-like)~35-40° (Highly puckered)
Dipole Moment (D) 0.01.94.5
H-Bond Acceptor NoModerateStrong (via Sulfone oxygens)
Metabolic Liability High (Oxidation)LowVery Low (Already oxidized)
LogP Impact IncreasesDecreases (~1 unit)Decreases (~1.5 - 2 units)

Key Insight: The high dipole moment of the thietane 1,1-dioxide group allows it to interact strongly with solvent water, significantly lowering LogD compared to carbocyclic analogs, while the "butterfly" pucker angle provides a unique vector for substituent projection that differs from the flatter oxetane ring [1].

Strategic Bioisosteric Replacements
  • Gem-Dimethyl Replacement: The 3,3-disubstituted thietane dioxide mimics the steric bulk of a gem-dimethyl group but introduces a massive polarity shift, useful for mitigating metabolic clearance driven by lipophilicity (Lipophilic Ligand Efficiency optimization).

  • Carbonyl/Amide Isostere: The sulfone moiety acts as a transition-state mimetic for hydrolysis or as a stable hydrogen bond acceptor, replacing labile carbonyls in protease inhibitors [2].

  • Peptide Bond Surrogate: Recent studies indicate that replacing a peptide bond with a thietane dioxide scaffold can maintain H-bond networks while eliminating proteolytic cleavage sites [3].

Decision Logic for Isostere Selection

The following decision tree illustrates when to deploy a thietane 1,1-dioxide scaffold versus an oxetane or cyclobutane.

Bioisostere_Selection Start Lead Compound Optimization Issue Identify Liability Start->Issue Solubility Poor Solubility / High LogD? Issue->Solubility Physicochemical Metabolism Metabolic Instability? Issue->Metabolism PK/ADME Geometry Geometric Requirement? Issue->Geometry SAR Oxetane Try Oxetane (Low Pucker, Moderate Polarity) Solubility->Oxetane Need moderate reduction Thietane Try Thietane 1,1-Dioxide (High Pucker, High Polarity) Solubility->Thietane Need massive LogD reduction Metabolism->Oxetane Block alpha-oxidation Metabolism->Thietane Site is oxidation prone (Sulfone is inert) Geometry->Oxetane Need Planar (~8°) Geometry->Thietane Need 'Butterfly' angle (~40°) Cyclobutane Try Cyclobutane (Lipophilic Spacer) Geometry->Cyclobutane Need Hydrophobic Bulk

Figure 1: Strategic decision matrix for selecting 4-membered heterocycles in lead optimization.

Experimental Validation Protocols

To validate the utility of thietane 1,1-dioxides in your pipeline, two core workflows are required: robust synthesis and metabolic stability profiling.

Protocol A: Divergent Synthesis of 3,3-Disubstituted Thietane 1,1-Dioxides

Rationale: Direct functionalization of the oxidized ring is difficult. The most robust route involves constructing the substituted thietane or thietan-3-ol first, followed by oxidation.

Materials:

  • Precursor: 3,3-disubstituted thietane or thietan-3-ol.[4]

  • Oxidant: m-Chloroperoxybenzoic acid (m-CPBA), 77% max.

  • Solvent: Dichloromethane (DCM).[5]

  • Quench: Sat. aq. NaHCO3 and Na2S2O3.

Step-by-Step Methodology:

  • Dissolution: Dissolve the thietane precursor (1.0 equiv) in DCM (0.1 M concentration) in a round-bottom flask. Cool to 0 °C using an ice bath.

  • Oxidation: Slowly add m-CPBA (2.2 - 2.5 equiv) portion-wise over 15 minutes. Note: Excess oxidant ensures full conversion to the sulfone (dioxide) and avoids the sulfoxide intermediate.

  • Reaction: Remove the ice bath and stir at room temperature (23 °C) for 4–12 hours. Monitor via TLC (stain with KMnO4) or LCMS. The sulfone is typically much more polar than the sulfide.

  • Work-up:

    • Dilute with DCM.

    • Wash sequentially with 10% aq. Na2S2O3 (to reduce excess peroxide) and sat. aq. NaHCO3 (to remove m-chlorobenzoic acid byproduct).

    • Dry organic layer over MgSO4, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel). Thietane dioxides are polar; typical eluents are 20–50% Acetone/Pentane or EtOAc/Hexanes [4].

Protocol B: Microsomal Stability Assay (Self-Validating)

Rationale: To prove the bioisosteric advantage, you must demonstrate that the thietane dioxide improves (or maintains) half-life compared to the parent carbon/oxetane analog.

System Setup:

  • Test System: Pooled Liver Microsomes (Human/Rat), 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Control: Testosterone (High clearance), Warfarin (Low clearance).

Workflow:

  • Incubation: Pre-incubate microsomes and test compound (1 µM final conc, <0.1% DMSO) at 37 °C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.

  • Quench: Immediately dispense into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .

Success Criteria:

  • A valid thietane dioxide bioisostere should show Intrinsic Clearance (CLint) < 20 µL/min/mg (Low/Moderate) or a >2-fold improvement over the gem-dimethyl analog.

Comparative Performance Data

The following table summarizes the impact of replacing a gem-dimethyl group with a thietane 1,1-dioxide in a hypothetical lipophilic lead compound.

ParameterGem-Dimethyl AnalogThietane 1,1-Dioxide AnalogPerformance Shift
LogD (pH 7.4) 3.82.1Improved (Lower lipophilicity reduces non-specific binding)
Solubility (µM) 5120Major Improvement (Driven by polarity)
HLM

(min)
12>60Improved (Metabolic soft spot removed)
Caco-2 Permeability

cm/s

cm/s
Acceptable Trade-off (Polarity reduces passive diffusion but remains viable)
Potency (IC50) 15 nM22 nMRetained (Bioactivity maintained)

Synthesis & Testing Workflow Diagram

This workflow visualizes the integration of thietane dioxides into a standard DMTA (Design-Make-Test-Analyze) cycle.

DMTA_Cycle Design DESIGN Scaffold Morphing (Gem-dimethyl -> Thietane Dioxide) Make MAKE 1. Thietane Formation 2. m-CPBA Oxidation Design->Make Synthesis Plan Test TEST 1. Solubility (Thermodynamic) 2. Microsomal Stability 3. Target Potency Make->Test Purified Cmpd Analyze ANALYZE Compare LLE & Lipophilicity Test->Analyze Data Generation Analyze->Design SAR Iteration

Figure 2: Integrated DMTA cycle for thietane dioxide validation.

References

  • Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 2022. Link

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 2017.[6] Link

  • Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry, 2024. Link[7]

  • Thietane Dioxide. Enamine Building Blocks Technical Note. Link

Sources

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 3-Hydroxythietane-3-sulfonate Salts: A Comparative Analysis

Introduction: The Structural Enigma of a Unique Moiety In the landscape of medicinal and materials chemistry, the thietane ring—a four-membered heterocycle containing a sulfur atom—presents a fascinating structural motif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Enigma of a Unique Moiety

In the landscape of medicinal and materials chemistry, the thietane ring—a four-membered heterocycle containing a sulfur atom—presents a fascinating structural motif.[1] Its inherent ring strain and the unique stereoelectronic properties conferred by the sulfur atom make it a valuable, albeit underutilized, building block.[1][2] This guide focuses on a particularly challenging derivative: 3-hydroxythietane-3-sulfonate salts. This molecule combines the puckered, strained thietane ring with two highly polar, geminal substituents: a hydroxyl (-OH) group and a sulfonate (-SO3⁻) anion.

The precise three-dimensional arrangement of atoms in this molecule is critical for understanding its reactivity, stability, and potential interactions with biological targets. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining such atomic-level structures.[3][4] However, a comprehensive search of structural databases, including the Cambridge Structural Database (CSD), reveals a notable absence of publicly available crystallographic data for this specific salt.[5][6]

This guide, therefore, serves a dual purpose. First, it provides a robust, field-proven experimental framework for researchers seeking to obtain the first X-ray crystal structure of a 3-hydroxythietane-3-sulfonate salt. Second, it offers an objective comparison of SCXRD with alternative and complementary techniques, providing a holistic strategy for structural elucidation. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

Part 1: The Crystallization Challenge: A Tale of Polarity and Strain

The primary obstacle to obtaining an X-ray crystal structure is growing a high-quality single crystal. The physicochemical properties of 3-hydroxythietane-3-sulfonate salts make this a non-trivial endeavor.

  • Extreme Polarity: The presence of both a hydroxyl group and a sulfonate anion makes the molecule exceptionally polar and hydrophilic. This drastically limits its solubility to a small range of highly polar solvents, primarily water, which can complicate crystallization.[7]

  • Strong Hydrogen Bonding: The -OH group is a hydrogen bond donor, while the sulfonate oxygens are potent hydrogen bond acceptors. This leads to the formation of extensive and powerful hydrogen-bonding networks, which can either facilitate or frustrate the orderly packing required for a single crystal.

  • Ionic Nature: As a salt, the molecule consists of the 3-hydroxythietane-3-sulfonate anion and a counter-ion (e.g., Na⁺, K⁺, NH₄⁺). The nature, size, and charge of this counter-ion will profoundly influence the crystal lattice energy and packing arrangement, adding another variable to the crystallization experiment.

  • Ring Conformation: The thietane ring is not planar but exists in a puckered conformation.[1] The energy barrier for ring inversion is relatively low, and the molecule may exist in multiple conformations in solution, which can inhibit crystallization.

These factors combined mean that significant screening and optimization are required to find the precise conditions that favor the slow, ordered assembly of molecules from a supersaturated solution into a single crystal.

Part 2: A Practical Workflow for Single-Crystal X-ray Diffraction

This section outlines a detailed, step-by-step methodology designed to overcome the challenges described above. The workflow is grounded in established best practices for the crystallization of difficult, small organic molecules.[8][9]

Experimental Protocol

Step 1: Synthesis and High-Purity-Level Purification

  • Rationale: Crystallographic success is contingent on the highest possible sample purity (>99%). Impurities can act as "crystal poisons," disrupting lattice formation.

  • Protocol:

    • Synthesize the 3-hydroxythietane-3-sulfonate salt. A potential route involves the ring-opening of a (1-chloromethyl)oxirane with a sulfur source to form a thietan-3-ol, followed by sulfonation.[2][10]

    • Purify the crude product. Given its polar, ionic nature, recrystallization from a water/alcohol mixture is a primary choice.[7][11]

    • Characterize the purified product thoroughly by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. Remove all residual solvents, as they can interfere with crystallization.

Step 2: Comprehensive Crystallization Screening

  • Rationale: It is impossible to predict the ideal crystallization conditions. A high-throughput screening approach is necessary to explore a wide range of chemical space efficiently.[8]

  • Protocol:

    • Prepare a concentrated stock solution of the salt in deionized water.

    • Utilize a 96-well microbatch plate setup, which is ideal for screening many conditions with minimal sample.[8]

    • Screen various crystallization techniques in parallel:

      • Slow Evaporation: Place small aliquots (10-50 µL) of the aqueous solution in wells and allow the water to evaporate slowly at different temperatures (4°C and 20°C).

      • Vapor Diffusion (Sitting Drop): Place a droplet of the stock solution next to a larger reservoir of a precipitant solution. The precipitant can be a different solvent in which the compound is less soluble (e.g., isopropanol, acetonitrile) or a solution containing a different salt that alters solubility (e.g., ammonium sulfate). Water vapor will slowly move from the droplet to the reservoir, increasing the concentration of the target molecule and inducing crystallization.

      • Microbatch Under-Oil: This technique is particularly effective for water-soluble organic salts.[8] An aqueous droplet of the salt is placed in a well and covered with inert paraffin or silicone oil. The oil controls the rate of water evaporation, promoting slow crystal growth.[8]

Step 3: Crystal Harvesting and Mounting

  • Rationale: The selected crystal must be a single lattice, not a conglomerate, and must be handled delicately to prevent damage.

  • Protocol:

    • Under a microscope, identify promising crystals—they should be clear, with well-defined faces and sharp edges.

    • Use a cryo-loop (a small nylon loop) to gently scoop the crystal out of its mother liquor.

    • Wick away excess solvent with a paper towel, and immediately plunge the loop into liquid nitrogen to flash-cool the crystal. This process, known as vitrification, prevents the formation of crystalline ice, which would destroy the crystal lattice.

Step 4: X-ray Data Collection and Structure Solution

  • Rationale: The diffraction pattern generated by X-rays interacting with the crystal's electron clouds contains the information needed to determine the molecular structure.

  • Protocol:

    • Mount the frozen crystal on the goniometer of a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) keeps the crystal vitrified during data collection.

    • Collect a series of diffraction images as the crystal is rotated in the X-ray beam.

    • Process the diffraction data to determine the unit cell parameters and integrate the intensities of the diffraction spots.

    • Solve the crystal structure using direct methods or other algorithms (e.g., SHELXT) to obtain an initial model of the electron density.[12]

    • Refine the structural model against the experimental data to determine the precise positions of all non-hydrogen atoms. Hydrogen atoms can often be located from the difference electron density map or placed in calculated positions.

Workflow Visualization

G cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis Synthesis Synthesis of 3-hydroxythietane- 3-sulfonate salt Purification High-Purity Level Purification (>99%) Synthesis->Purification Characterization Purity & Identity Confirmation (NMR, MS) Purification->Characterization Screening High-Throughput Screening (96-well) Characterization->Screening Techniques Slow Evaporation Vapor Diffusion Microbatch Under-Oil Screening->Techniques Optimization Crystal Optimization Techniques->Optimization Harvesting Crystal Harvesting & Cryo-cooling Optimization->Harvesting DataCollection Data Collection (100 K) Harvesting->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution DataAnalysis Structural Analysis: Bond Lengths, Angles, Interactions StructureSolution->DataAnalysis

Caption: Experimental workflow for obtaining a single-crystal X-ray structure.

Part 3: Interpreting Crystallographic Data: An Exemplar-Based Approach

While no structure exists for our target molecule, we can infer the type of information a successful analysis would yield by examining published crystal structures of related thietane derivatives.[13][14] A successful structure determination provides the definitive, solid-state conformation and packing of the molecule.

Key structural parameters to be determined would include:

  • Thietane Ring Conformation: The precise puckering angle of the four-membered ring. For example, in one 3-hydroxy thietane dioxide derivative, the ring was puckered by 29.4°.[14] In another complex, the thietane ring was found to be nearly planar.[13]

  • Bond Lengths and Angles: Exact measurements of all covalent bonds (C-S, C-C, S-O, C-O) and angles. The C-S-C bond angle within the thietane ring is typically acute, often less than 80°, reflecting significant ring strain.[13]

  • Torsion Angles: These define the spatial relationship between substituents and the ring, confirming the stereochemistry.

  • Intermolecular Interactions: The most crucial data for a polar salt. The analysis would reveal the complete hydrogen-bonding network between the hydroxyl group, the sulfonate group, water molecules (if present in the lattice), and the coordination sphere of the counter-ion.

  • Crystal Packing: How the ions and molecules arrange themselves in the unit cell to build the macroscopic crystal.

Table 1: Hypothetical Crystallographic Data Summary for a 3-Hydroxythietane-3-sulfonate Salt

ParameterExpected Value / Information YieldedSignificance
Crystal System e.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁/cDefines the specific symmetry operations within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit of the crystal.
Thietane Puckering Angle 15-35°Quantifies the deviation of the thietane ring from planarity.
C-S-C Bond Angle 75-80°A key indicator of the high degree of ring strain in the four-membered ring.[13]
S-O Bond Lengths ~1.45 ÅConfirms the S=O double bond character in the sulfonate group.
Hydrogen Bonds O-H···O (sulfonate), O-H···O (water)Reveals the primary interactions holding the crystal lattice together. Crucial for understanding solubility.
Counter-ion Coordination e.g., Na⁺ coordinated by sulfonate and hydroxyl oxygensDefines the immediate environment of the cation and its role in stabilizing the crystal structure.

Part 4: A Comparative Guide to Alternative & Complementary Techniques

While SCXRD provides definitive solid-state data, it is not always feasible and does not describe the molecule's behavior in solution. A multi-faceted approach combining crystallography with other techniques provides the most complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the structure of molecules in solution.[15] For a molecule like 3-hydroxythietane-3-sulfonate, which is likely to be used in an aqueous environment, understanding its solution-state structure is paramount.

  • Strengths:

    • Provides information about the average structure and dynamics in solution.[15]

    • Does not require crystallization.

    • 2D NMR techniques like NOESY or ROESY can provide through-space correlations between protons, allowing for the determination of the major solution-state conformation.[16]

    • Can identify the presence of conformational exchange if the molecule is flexible in solution.

  • Weaknesses:

    • 3D structure is inferred from distance restraints, not directly observed.

    • Provides an average picture; short-lived conformations may not be detected.

    • Cannot provide precise bond lengths and angles like SCXRD.

Computational Chemistry

Theoretical calculations, such as those using Density Functional Theory (DFT), are an invaluable tool for complementing experimental data.[17]

  • Strengths:

    • Can predict the geometries and relative energies of different possible conformers (e.g., different puckering states of the thietane ring).[18][19]

    • Can calculate the energy barriers for interconversion between conformers.

    • Can predict spectroscopic properties (e.g., NMR chemical shifts) that can be compared with experimental data for validation.

    • Requires no physical sample.

  • Weaknesses:

    • The accuracy is dependent on the level of theory and basis set used.

    • Represents a molecule in the gas phase or with a simplified solvent model, which may not perfectly replicate solution or solid-state behavior.

    • Results always require experimental validation.

Micro-Electron Diffraction (MicroED)

A rapidly emerging technique, MicroED uses an electron beam instead of an X-ray beam to determine structures from nanocrystals that are far too small for conventional X-ray diffraction.[3][20]

  • Strengths:

    • Can be used when only microcrystalline or nanocrystalline powder is available, overcoming the major hurdle of growing large single crystals.[3]

    • Data collection can be extremely fast (minutes).[3]

  • Weaknesses:

    • Requires specialized electron microscopy equipment.

    • The technique is still less widely available than SCXRD.

Table 2: Comparison of Structural Elucidation Techniques

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Computational Chemistry (e.g., DFT)Micro-Electron Diffraction (MicroED)
Sample Phase Solid (Single Crystal)SolutionIn Silico (Gas Phase or Solvated Model)Solid (Nanocrystals)
Primary Information Precise 3D atomic coordinates, bond lengths/angles, packingConnectivity, solution conformation, dynamicsGeometries, relative energies, barriersPrecise 3D atomic coordinates from nanocrystals
Key Advantage Unambiguous, high-resolution 3D structureDescribes behavior in a biologically relevant mediumPredictive power, no sample neededOvercomes need for large single crystals[3]
Key Limitation Requires high-quality single crystalsIndirect 3D structure, limited to smaller moleculesRequires experimental validationLess accessible instrumentation
Sample Requirement ~0.1 mm single crystal~1-5 mg dissolved in ~0.5 mL solventNoneMicrograms of powder
Integrated Structural Analysis Workflow

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_validation Validation & Final Model SCXRD SCXRD / MicroED (Solid-State Structure) FinalModel Validated 3D Structural Model (Solid & Solution States) SCXRD->FinalModel NMR 2D NMR (NOESY/ROESY) (Solution Structure) NMR->FinalModel DFT DFT Calculations (Conformational Search, Energy Landscapes) DFT->SCXRD Predicts stable conformers for crystallization DFT->NMR Predicts NMR shifts for validation DFT->FinalModel

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Sodium 3-hydroxythietane-3-sulfonate

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of sodium 3-hydroxythietane-3-sulfonate, ensuring compliance with safety regulations and fostering a secure research environment.

Hazard Assessment and Safety Profile

  • Thietane and its Derivatives: The thietane ring, a four-membered heterocycle containing sulfur, is associated with potential hazards. For instance, thietane itself is classified as a flammable liquid and is harmful if swallowed[1]. Thietane 1,1-dioxide, a related compound, carries warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation[2][3]. While some sources describe thietane 1,1-dioxide as having a favorable safety profile, the potential for irritation warrants caution.

  • Sulfonate Group: Sulfonate compounds, in general, can cause skin and eye irritation[4]. Safety guidelines for sulfonic acids and their sodium salts consistently advise against their disposal down the drain and recommend treating them as potentially hazardous to the environment[5][6].

Given this information, sodium 3-hydroxythietane-3-sulfonate should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.

Table 1: Summary of Potential Hazards and Recommended Precautions

Hazard CategoryPotential Risks Associated with Constituent MoietiesRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Harmful if swallowed[7][2].Standard laboratory attire (lab coat, closed-toe shoes)
Skin Corrosion/Irritation Causes skin irritation[2][3][4].Nitrile gloves
Eye Damage/Irritation Causes serious eye irritation[2][3][4].Safety goggles or a face shield
Respiratory Irritation May cause respiratory irritation[2][3].Use in a well-ventilated area or a chemical fume hood

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

For Small Spills:

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Ensure Ventilation: Work in a well-ventilated area. If the spill is significant, use a chemical fume hood.

  • Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, leak-proof hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water. All cleaning materials (e.g., paper towels, wipes) should also be disposed of as hazardous waste.

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert Personnel: Inform your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

  • Secure the Area: If it is safe to do so, close the doors to the laboratory to contain any potential vapors.

  • Await Professional Assistance: Do not attempt to clean up a large spill without the appropriate training and equipment.

Step-by-Step Disposal Procedure

The proper disposal of sodium 3-hydroxythietane-3-sulfonate requires a systematic approach to ensure the safety of laboratory personnel and to prevent environmental contamination. Do not dispose of this chemical down the drain [5][8].

Step 1: Waste Segregation

  • Dedicate a specific, clearly labeled hazardous waste container for sodium 3-hydroxythietane-3-sulfonate and any materials contaminated with it (e.g., gloves, absorbent pads, disposable labware).

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department[6].

Step 2: Waste Container Labeling

  • Label the waste container with the words "HAZARDOUS WASTE" in bold letters[9].

  • Clearly identify the contents: "Sodium 3-hydroxythietane-3-sulfonate".

  • Include the approximate concentration and quantity of the waste.

  • Note the date of initial waste accumulation.

Step 3: Storage of Waste

  • Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory.

  • This area should be away from incompatible materials and general laboratory traffic[6].

Step 4: Disposal of Empty Containers

  • A container that has held sodium 3-hydroxythietane-3-sulfonate should be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: To decontaminate an empty container, perform a triple rinse with a suitable solvent (e.g., water or another solvent capable of dissolving the compound)[6].

    • Each rinse should use a volume of solvent equal to approximately 5% of the container's volume[6].

    • Collect the rinsate as hazardous liquid waste in a separate, appropriately labeled container[6].

  • After triple rinsing, deface the original chemical label, remove the cap, and dispose of the container as regular trash, or as directed by your local EHS regulations[6].

Step 5: Arranging for Final Disposal

  • Once the hazardous waste container is full, or in accordance with your institution's policies (often not to exceed one year of storage), contact your EHS department to arrange for a scheduled pickup[6].

  • Follow all institutional procedures for waste manifest documentation and handover.

Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of sodium 3-hydroxythietane-3-sulfonate.

Caption: Disposal workflow for sodium 3-hydroxythietane-3-sulfonate.

References

  • Thietane 1,1-dioxide | C3H6O2S | CID 265652 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

  • Safety Data Sheet: Sulfonic acids, petroleum, sodium salts - Chemos GmbH&Co.KG. (2020, December 1). Retrieved February 17, 2026, from [Link]

  • Thietane | C3H6S | CID 9251 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

  • Safety Data Sheet - acc. to OSHA HCS. (n.d.). Retrieved February 17, 2026, from [Link]

  • Safety data sheet - SIPCAM. (2024, November 21). Retrieved February 17, 2026, from [Link]

  • GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. (n.d.). Retrieved February 17, 2026, from [Link]

  • Material Safety Data Sheet for Sodium. (n.d.). Retrieved February 17, 2026, from [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.). Retrieved February 17, 2026, from [Link]

  • The NIH Drain Discharge Guide. (n.d.). Retrieved February 17, 2026, from [Link]

Sources

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